MC3482
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O8/c38-29(20-19-28(31(40)41)37-33(43)45-23-25-14-6-2-7-15-25)34-21-11-10-18-27(30(39)35-26-16-8-3-9-17-26)36-32(42)44-22-24-12-4-1-5-13-24/h1-9,12-17,27-28H,10-11,18-23H2,(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H,40,41)/t27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYHYVNYRUUOL-NSOVKSMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MC3482: A Sirtuin 5 Inhibitor Modulating Cellular Metabolism and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a selective inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine (B10760008) deacylase family of enzymes.[1][2] SIRT5 is primarily localized in the mitochondria and plays a crucial role in regulating various metabolic pathways by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl, from lysine residues on target proteins.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a SIRT5 inhibitor and its downstream effects on cellular processes, particularly glutamine metabolism and autophagy.
Core Mechanism of Action: SIRT5 Inhibition
This compound exerts its biological effects through the specific inhibition of the desuccinylase activity of SIRT5.[1] By blocking SIRT5, this compound leads to an increase in the succinylation of mitochondrial proteins, thereby altering their function and impacting cellular metabolism.[1]
Quantitative Inhibition Data
This compound has been shown to inhibit the desuccinylase activity of SIRT5 in a dose-dependent manner. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of SIRT5 desuccinylase activity | 42% | MDA-MB-231 cells | [1][3] |
| Concentration for 42% inhibition | 50 µM | MDA-MB-231 cells | [1][3] |
| IC50 (Deacetylase Activity) | Low micromolar (undisclosed) | Biochemical assays | |
| Selectivity | No significant inhibition of SIRT1 and SIRT3 | In vitro | [1][3] |
Impact on Glutamine Metabolism and Ammonia (B1221849) Production
A primary downstream effect of SIRT5 inhibition by this compound is the modulation of glutamine metabolism. SIRT5 interacts with and desuccinylates glutaminase (B10826351) (GLS), a key enzyme that converts glutamine to glutamate (B1630785), a process that releases ammonia.[1] Inhibition of SIRT5 by this compound leads to increased succinylation of GLS.[1] This alteration in the post-translational modification of GLS is associated with an increase in its enzymatic activity, resulting in elevated levels of intracellular glutamate and ammonia.[1]
Induction of Autophagy and Mitophagy
The increased intracellular ammonia resulting from this compound-mediated SIRT5 inhibition acts as a trigger for autophagy and mitophagy.[1] Autophagy is a cellular process for the degradation of cellular components, while mitophagy is the selective degradation of mitochondria. Treatment of cells with this compound leads to an increase in autophagy markers such as MAP1LC3B, GABARAP, and GABARAPL2, as well as mitophagy markers like BNIP3 and the PINK1-PARK2 system.[1]
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound, primarily based on the work by Polletta et al. (2015).
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (human breast cancer) and C2C12 (mouse myoblast) cells are commonly used.
-
This compound Treatment: Cells are typically treated with 50 µM of this compound for 24 hours to observe effects on protein succinylation, ammonia levels, and autophagy.
SIRT5 Desuccinylase Activity Assay
This assay measures the ability of SIRT5 to remove succinyl groups from a substrate.
-
Lysate Preparation: Prepare mitochondrial extracts from cells.
-
Reaction Mixture: Incubate mitochondrial extracts with a succinylated peptide substrate in the presence or absence of NAD+.
-
Detection: The desuccinylated product is detected, often using a method that generates a fluorescent signal.
-
Inhibition: To test this compound's effect, the compound is pre-incubated with the mitochondrial extracts before the addition of the substrate and NAD+.
Co-immunoprecipitation of SIRT5 and Glutaminase
This protocol is used to demonstrate the physical interaction between SIRT5 and glutaminase.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for SIRT5, which is coupled to agarose (B213101) or magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluate by Western blotting using an antibody against glutaminase to detect its presence in the immunoprecipitated complex.
Measurement of Ammonia Levels
-
Sample Collection: Collect the cell culture medium from cells treated with this compound or control.
-
Ammonia Assay Kit: Use a commercially available ammonia assay kit.
-
Quantification: Measure the ammonia concentration according to the manufacturer's instructions, typically involving a colorimetric or fluorometric readout.
Preclinical Implications
The ability of this compound to inhibit SIRT5 and modulate cellular metabolism and autophagy has implications for its potential therapeutic use, particularly in oncology. By increasing ammonia levels and inducing autophagy, this compound could potentially be exploited to induce cell death in cancer cells that are dependent on glutamine metabolism. Further preclinical studies are warranted to explore the in vivo efficacy and pharmacokinetic profile of this compound in various cancer models.
Conclusion
This compound is a valuable research tool for studying the biological functions of SIRT5. Its mechanism of action involves the specific inhibition of SIRT5's desuccinylase activity, leading to increased protein succinylation, altered glutamine metabolism, elevated ammonia levels, and the induction of autophagy and mitophagy. This detailed understanding of its molecular mechanism provides a strong foundation for further investigation into its therapeutic potential.
References
MC3482 as a SIRT5 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial member of the NAD+-dependent protein deacylase family, primarily localized within the mitochondria.[1] Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with a comparatively weak deacetylase function.[2][3][4] This enzymatic specificity positions SIRT5 as a key regulator of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and nitrogen metabolism.[2][4][5] It modulates the function of key metabolic enzymes through the removal of these negatively charged acyl groups from lysine (B10760008) residues.[6] Given its central role in cellular energy homeostasis and metabolism, dysregulation of SIRT5 has been implicated in a variety of pathologies, making it an attractive therapeutic target. MC3482 has emerged as a specific, cell-permeable inhibitor used to probe the biological functions of SIRT5.[7][8]
This compound: Mechanism of Action
This compound is a synthetic molecule designed based on the structure of ε-N-glutaryllysine to specifically inhibit SIRT5.[4][9] While the precise binding mechanism has not been fully elucidated, it is understood to selectively inhibit the desuccinylase activity of SIRT5.[2][10][11] Treatment of cells with this compound leads to a dose-dependent inhibition of SIRT5, resulting in the hyper-succinylation of its downstream protein targets.[4] This alteration in the post-translational modification landscape affects the activity of numerous enzymes and cellular processes.
Key cellular consequences of SIRT5 inhibition by this compound include:
-
Altered Nitrogen Metabolism: Inhibition of SIRT5 by this compound leads to increased succinylation of glutaminase (B10826351) (GLS2), which correlates with elevated cellular levels of glutamate (B1630785) and ammonia (B1221849).[2]
-
Induction of Autophagy and Mitophagy: The resulting increase in intracellular ammonia from altered glutamine metabolism promotes the activation of autophagy and mitophagy.[2][6][7]
-
Modulation of Fatty Acid Oxidation (FAO): In models of experimental asthma, this compound treatment increased the succinylation of key FAO enzymes, including Carnitine Palmitoyltransferase II (CPT2), Very long-chain acyl-CoA dehydrogenase (VLCAD), and Trifunctional enzyme subunit alpha (HADHA), leading to their inactivation.[12]
-
Neuroinflammation Regulation: In ischemic stroke models, this compound has been shown to ameliorate microglia-induced neuroinflammation by upregulating the succinylation level of Annexin-A1.[8][13]
-
Adipocyte Differentiation: this compound treatment in 3T3-L1 preadipocytes was found to induce a brown fat-like phenotype, stimulating mitochondrial biogenesis and the activation of AMP-activated protein kinase (AMPK).[13][14]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound as reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line / System | Notes | Source(s) |
| SIRT5 Inhibition | ~40-42% | MDA-MB-231 breast cancer cells | At 50 µM concentration. | [2][4][6][10] |
| SIRT1 Activity | No significant impact | MDA-MB-231 breast cancer cells | At 50 µM concentration. | [2][4] |
| SIRT3 Activity | ~8% inhibition | MDA-MB-231 breast cancer cells | At 50 µM concentration. | [4] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Model System | This compound Concentration/Dosage | Notes | Source(s) |
| Increased Ammonia Levels | MDA-MB-231 and C2C12 cells | 50 µM for 24h | Correlates with increased GLS2 succinylation. | [2][7] |
| Increased Autophagy/Mitophagy | MDA-MB-231 and C2C12 cells | 50 µM | A downstream effect of increased ammonia. | [7] |
| Brown Fat-Like Phenotype Induction | 3T3-L1 preadipocytes | 50 µM | Promoted expression of brown adipocyte markers. | [14] |
| Attenuation of Airway Inflammation | TDI-induced asthmatic mice | Not specified | Reduced AHR, inflammation, and collagen deposition. | [12] |
| Amelioration of Neuroinflammation | Ischemic stroke mouse model | 2 mg/kg, daily for 7 days | Administered via lateral ventricular injection. | [13] |
Experimental Protocols
Protocol 1: Cell-Based SIRT5 Inhibition Assay
This protocol outlines a general procedure for treating cultured cells with this compound to assess its impact on protein succinylation.
-
Cell Culture: Plate cells (e.g., MDA-MB-231, C2C12, 16HBE) in appropriate culture vessels and grow to 70-80% confluency under standard conditions.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 125 mg/mL).[7] Further dilute the stock solution in culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).[7]
-
Cell Lysis and Protein Extraction: Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Analysis: Quantify the protein concentration using a BCA assay. The resulting protein lysates are now ready for downstream analysis, such as Western blotting, to detect changes in protein succinylation.[1]
Protocol 2: Western Blot for Detecting SIRT5 Inhibition
This method is used to visualize the increase in global lysine succinylation, a direct consequence of SIRT5 inhibition.
-
Protein Quantification: Normalize all protein samples obtained from Protocol 1 to the same concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline containing 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution.
-
To detect SIRT5 inhibition: Use a pan anti-succinyl-lysine antibody.
-
To confirm SIRT5 levels: Use an anti-SIRT5 antibody.
-
For loading control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the succinyl-lysine signal should increase in this compound-treated samples compared to the vehicle control.
Protocol 3: In Vivo Administration of this compound
This protocol describes a common formulation for delivering this compound in animal models.
-
Inhibitor Formulation: Prepare the vehicle for injection. A commonly used formulation consists of:
-
Preparation: First, prepare a stock solution of this compound in DMSO. Then, add the solvents sequentially (PEG300, then Tween-80, then Saline), ensuring the solution is clear and homogenous after each addition. Gentle heating or sonication can aid dissolution.[15] The final concentration should be calculated based on the desired dosage (e.g., 2 mg/kg) and the injection volume.
-
Administration: The route of administration depends on the specific animal model and research question. For example, in an ischemic stroke mouse model, this compound was administered via lateral ventricular injection.[13] For other studies, intraperitoneal injection may be suitable. Always prepare the solution fresh on the day of use.
Visualizations: Pathways and Workflows
Caption: SIRT5-mediated desuccinylation and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity in cells.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 6. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Sirtuin | TargetMol [targetmol.com]
- 12. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Cellular Targets of MC3482: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a potent and specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. SIRT5 is a key regulator of various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and oxidative stress responses, primarily through its desuccinylase, demalonylase, and deglutarylase activities. Due to the significant role of SIRT5 in cellular metabolism and its implication in various pathologies, including cancer and metabolic disorders, understanding the precise cellular targets and mechanism of action of its inhibitors, such as this compound, is of paramount importance for therapeutic development.
This technical guide provides an in-depth overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its impact on cellular targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Human SIRT5 | Desuccinylase Activity | % Inhibition | 42% at 50 µM | [1][2] |
| Human SIRT1 | Deacetylase Activity | Specificity | No significant inhibition | [1] |
| Human SIRT3 | Deacetylase Activity | Specificity | No significant inhibition | [1] |
Table 2: Cellular Effects of this compound Treatment
| Cellular Process | Cell Line(s) | Treatment | Effect | Quantitative Change | Reference |
| Protein Succinylation | MDA-MB-231, C2C12 | 50 µM this compound | Increased | Not specified | [3][4] |
| Ammonia (B1221849) Production | MDA-MB-231, C2C12 | 50 µM this compound | Increased | Not specified | [5][6] |
| Autophagy/Mitophagy | MDA-MB-231, C2C12 | 50 µM this compound | Increased | Not specified | [5][6] |
| AMPK Phosphorylation | 3T3-L1 adipocytes | Not specified | Increased | Not specified | [1] |
Core Cellular Target and Signaling Pathway
The primary and direct cellular target of this compound is Sirtuin 5 (SIRT5) . By inhibiting the desuccinylase activity of SIRT5, this compound leads to the hyper-succinylation of various mitochondrial proteins, thereby modulating their function.
One of the key downstream consequences of SIRT5 inhibition by this compound is the modulation of glutamine metabolism . Specifically, the inhibition of SIRT5 leads to the increased succinylation and subsequent activation of glutaminase (B10826351) (GLS) , the enzyme responsible for converting glutamine to glutamate (B1630785). This enhanced GLS activity results in elevated intracellular levels of ammonia and glutamate, which in turn trigger autophagy and mitophagy .
Furthermore, treatment with this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. This activation contributes to the observed induction of autophagy and other metabolic changes.
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and validate the cellular targets of this compound.
In Vitro SIRT5 Desuccinylation Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of SIRT5.
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., based on a known SIRT5 target)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound
-
Developer solution (containing trypsin)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the microplate, add the recombinant SIRT5 enzyme, the fluorogenic succinylated peptide substrate, and NAD+ to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution. Trypsin in the developer will cleave the desuccinylated substrate, releasing the fluorophore.
-
Incubate for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Western Blot Analysis of Protein Succinylation
This method is used to assess the overall change in protein succinylation in cells treated with this compound.
-
Materials:
-
Cell lines of interest (e.g., MDA-MB-231, C2C12)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-succinyl-lysine antibody
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-succinyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Glutaminase (GLS) Activity Assay
This assay measures the enzymatic activity of glutaminase in cell lysates.
-
Materials:
-
Cell lysates from this compound- or vehicle-treated cells
-
Glutaminase Activity Assay Kit (fluorometric or colorimetric)
-
Microplate reader
-
-
Procedure (Example using a fluorometric kit):
-
Prepare cell lysates as described in the Western Blot protocol.
-
Prepare a glutamate standard curve according to the kit instructions.
-
Add cell lysates to the wells of a 96-well microplate.
-
Prepare a reaction mix containing the GLS substrate and developer according to the kit protocol.
-
Add the reaction mix to each well to start the reaction.
-
Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths.
-
Calculate the glutaminase activity based on the glutamate standard curve and normalize to the protein concentration of the cell lysate.
-
Western Blot for AMPK Activation
This protocol detects the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
-
Materials:
-
Same as for the protein succinylation Western Blot, with the following exceptions:
-
Primary antibodies: Anti-phospho-AMPKα (Thr172) and Anti-total-AMPKα antibodies.
-
-
Procedure:
-
Follow the same cell culture, treatment, and lysis steps as for the protein succinylation Western Blot.
-
Perform SDS-PAGE and protein transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-AMPKα (Thr172) primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands.
-
Strip the membrane and re-probe with the anti-total-AMPKα antibody to determine the ratio of phosphorylated to total AMPK.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive characterization of the cellular targets of this compound.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of SIRT5 in cellular physiology and disease. Its primary mechanism of action involves the direct inhibition of SIRT5's desuccinylase activity, leading to a cascade of downstream effects, most notably the activation of glutaminase and the induction of autophagy via ammonia production and AMPK signaling. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the cellular targets of this compound and explore its therapeutic potential.
References
MC3482: A Technical Guide to its Role in Autophagy and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3482 is a specific, cell-permeable inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family.[1][2] SIRT5 is primarily located in the mitochondria and is known to catalyze the removal of negatively charged acyl groups from lysine (B10760008) residues, including succinyl, malonyl, and glutaryl modifications.[3][4] Through this activity, SIRT5 plays a critical role in regulating key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), glycolysis, and nitrogen metabolism.[5][6] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound impacts cellular autophagy and metabolism by inhibiting SIRT5, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to support further research and drug development.
Core Mechanism of Action: SIRT5 Inhibition
This compound functions as a selective inhibitor of SIRT5's desuccinylating activity.[1][4] By blocking SIRT5, this compound leads to the hyper-succinylation of numerous mitochondrial proteins, thereby altering their function and impacting downstream cellular processes. This targeted inhibition allows for the precise study of SIRT5-regulated pathways.
The Role of this compound in Autophagy and Mitophagy
Inhibition of SIRT5 by this compound has been demonstrated to be a potent inducer of autophagy and mitophagy, the selective degradation of mitochondria.[1][7] The primary mechanism involves the modulation of glutamine metabolism.
Mechanism of Autophagy Induction:
-
SIRT5 Inhibition: this compound inhibits SIRT5's ability to deacylate target proteins.
-
Glutaminase (B10826351) (GLS) Succinylation: One key target of SIRT5 is glutaminase (GLS), the enzyme that converts glutamine to glutamate, producing ammonia (B1221849) (NH3) as a byproduct.[3][8] SIRT5 inhibition leads to increased succinylation of GLS.[7]
-
Ammonia Production: The increased succinylation of GLS enhances its enzymatic activity, resulting in elevated intracellular ammonia levels.[3][4][7]
-
Autophagy/Mitophagy Trigger: This accumulation of ammonia serves as a trigger for the initiation of autophagy and mitophagy.[7][8]
This pathway is supported by observations that treatment with this compound increases the levels of key autophagy markers like MAP1LC3B, GABARAP, and GABARAPL2, as well as mitophagy markers such as BNIP3 and the PINK1-PARK2 system.[7] Electron microscopy of cells treated with this compound reveals a significant increase in the formation of autophagosomes and autolysosomes.[7]
Signaling Pathway: this compound-Induced Autophagy
The Role of this compound in Metabolism
This compound significantly influences cellular metabolism, primarily through the modulation of adipocyte differentiation and fatty acid oxidation.
Induction of Brown Fat-Like Phenotype
In 3T3-L1 preadipocytes, this compound treatment promotes differentiation into brown-like adipocytes, which are specialized in energy expenditure.[5]
Mechanism of Adipocyte Browning:
-
SIRT5 Inhibition: this compound inhibits SIRT5 in preadipocytes.
-
AMPK Activation: This leads to the increased phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][9]
-
Mitochondrial Biogenesis & UCP-1 Expression: Activated AMPK promotes mitochondrial biogenesis and increases the expression of Uncoupling Protein 1 (UCP-1), the hallmark protein of brown adipose tissue responsible for thermogenesis.[5]
-
Metabolic Shift: The overall effect is an increase in mitochondrial activity, lipolysis rate, and the expression of triglyceride lipase, characteristic of a brown fat-like phenotype.[5]
Signaling Pathway: this compound-Induced Adipocyte Browning
Regulation of Fatty Acid Oxidation (FAO)
This compound can also negatively regulate FAO in certain contexts. In a model of experimental asthma, SIRT5 inhibition by this compound led to a decrease in FAO.[10]
Mechanism of FAO Inhibition:
-
SIRT5 Inhibition: this compound blocks SIRT5 activity.
-
Increased Succinylation of FAO Enzymes: This results in the hyper-succinylation of key enzymes in the FAO pathway, such as Carnitine Palmitoyltransferase 2 (CPT2), Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), and Trifunctional Protein Subunit Alpha (HADHA).[10]
-
Enzyme Inactivation: The succinylation of these enzymes leads to the inactivation of their enzymatic activity.
-
Reduced FAO: The consequence is a significant decrease in the rate of fatty acid oxidation.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
|---|---|---|---|---|
| SIRT5 Desuccinylase Activity | MDA-MB-231 | 50 µM | 42% Inhibition | [4][11][12] |
| SIRT1 Activity | MDA-MB-231 | 50 µM | No significant impact | [11] |
| SIRT3 Activity | MDA-MB-231 | 50 µM | 8% Inhibition |[11] |
Table 2: Effects of this compound on Autophagy and Metabolism Markers
| Marker / Process | Cell Line | Treatment | Fold Change / Effect | Reference |
|---|---|---|---|---|
| Ammonia Production | MDA-MB-231 / C2C12 | This compound | Increased | [7][8] |
| Autophagy / Mitophagy | MDA-MB-231 / C2C12 | This compound | Increased | [1][7] |
| Mitochondrial DNA Content | 3T3-L1 | This compound | ~1.5-fold increase vs. control | [5] |
| p-AMPK Levels | 3T3-L1 | This compound | Increased | [5] |
| UCP-1 Expression | 3T3-L1 | This compound | Increased | [5] |
| FAO Enzyme Succinylation | 16HBE | this compound | Significantly Increased |[10] |
Experimental Protocols
Western Blot Analysis for Autophagy and Metabolic Markers
This protocol is adapted from studies on 3T3-L1 and MDA-MB-231 cells.[5][7]
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., LC3B, p-AMPK, UCP-1, BNIP3, ACTB for loading control) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.
Experimental Workflow: Western Blotting
Transmission Electron Microscopy (TEM) for Autophagy Visualization
This protocol is based on the methodology used to visualize autophagosomes.[5][7]
-
Cell Fixation: Following this compound treatment, fix cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2 hours at 4°C.
-
Post-fixation: Wash the cells in cacodylate buffer and post-fix with 1% osmium tetroxide (OsO4) for 1 hour.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Embedding: Infiltrate the samples with propylene (B89431) oxide and embed them in an epoxy resin (e.g., Epon). Polymerize the resin at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain them with uranyl acetate (B1210297) followed by lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Capture images of cells, identifying autophagic vacuoles (autophagosomes and autolysosomes).
qPCR for Relative Mitochondrial DNA (mtDNA) Content
This protocol is used to assess mitochondrial biogenesis.[5]
-
DNA Extraction: Extract total DNA from this compound-treated and control cells using a commercial DNA extraction kit.
-
qPCR Reaction: Set up a qPCR reaction using a SYBR Green master mix. Use primers specific for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M or GAPDH) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative mitochondrial DNA content using the ΔΔCt method. The ratio of the mitochondrial gene copy number to the nuclear gene copy number reflects the amount of mtDNA per cell.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of SIRT5. By inhibiting SIRT5, this compound triggers profound effects on cellular housekeeping and energy regulation. Its ability to induce autophagy via modulation of ammonia metabolism and to promote a thermogenic brown fat-like phenotype through AMPK activation highlights the critical role of SIRT5 in integrating metabolic and stress-response pathways. The detailed mechanisms and protocols presented in this guide offer a solid foundation for professionals in research and drug development to explore the therapeutic potential of SIRT5 inhibition in metabolic diseases and other pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The SIRT5 Inhibitor MC3482: A Technical Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5). By elucidating its mechanism of action, summarizing key experimental findings, and detailing relevant protocols, this document serves as a comprehensive resource for professionals engaged in inflammation research and therapeutic development.
Core Mechanism of Action: SIRT5 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting SIRT5, a NAD+-dependent protein deacylase. SIRT5 primarily functions to remove negatively charged acyl groups, such as succinyl, from lysine (B10760008) residues on target proteins. By inhibiting SIRT5's desuccinylase activity, this compound increases the succinylation of various mitochondrial and cytosolic proteins, thereby modulating their function and influencing key cellular processes implicated in inflammation. This targeted inhibition has demonstrated therapeutic potential in a range of preclinical models of inflammatory diseases.
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound across various models.
Table 1: In Vitro SIRT5 Inhibition
| Parameter | Concentration | Effect | Reference |
| SIRT5 Desuccinylase Activity | 50 µM | 42% Inhibition |
Table 2: Efficacy in a Mouse Model of Toluene-2,4-diisocyanate (TDI)-Induced Asthma
| Parameter | Treatment Group | Outcome | Reference |
| Airway Hyperresponsiveness | This compound | Dramatically attenuated | |
| Airway Inflammation | This compound | Dramatically attenuated | |
| Goblet Cell Metaplasia | This compound | Dramatically attenuated | |
| Collagen Deposition | This compound | Dramatically attenuated | |
| IL-6 and IL-1β Expression (in 16HBE cells) | This compound | Reduced |
Table 3: Efficacy in a Mouse Model of Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
| Parameter | Treatment Group | Outcome | Reference |
| Thermal Pain Threshold | This compound at ST36 Acupoint | Increased | |
| Mechanical Pain Threshold | This compound at ST36 Acupoint | Increased | |
| IL-1β Levels | This compound at ST36 Acupoint | Decreased | |
| TNF-α Levels | This compound at ST36 Acupoint | Decreased | |
| IL-4 Levels | This compound at ST36 Acupoint | Increased | |
| TGF-β Levels | This compound at ST36 Acupoint | Increased |
Table 4: Efficacy in a Mouse Model of Ischemic Stroke
| Parameter | Treatment Group | Outcome | Reference |
| Infarct Size | This compound (2 mg/kg, daily for 7 days) | Significant reduction | |
| Neuroinflammation | This compound | Alleviated | |
| Long-term Neurological Function | This compound | Improved |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow.
Caption: Core mechanism of this compound action.
Preliminary Studies on MC3482 in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on MC3482, a selective inhibitor of Sirtuin 5 (SIRT5), and its implications for cancer therapy. The document synthesizes available preclinical data, details the compound's mechanism of action, and provides representative experimental protocols for its study.
Introduction to this compound
This compound is a specific, cell-permeable small molecule inhibitor of SIRT5, a member of the NAD+-dependent lysine (B10760008) deacylase family of sirtuins.[1] SIRT5 is primarily localized in the mitochondria and is a key regulator of metabolic pathways, particularly through its desuccinylase, demalonylase, and deglutarylase activities.[2] In the context of cancer, SIRT5 has been implicated in metabolic reprogramming, supporting the anabolic demands of rapidly proliferating tumor cells.[2][3] this compound serves as a critical tool compound for elucidating the functional roles of SIRT5 in cancer biology.
Mechanism of Action
The primary mechanism of action of this compound in cancer cells involves the inhibition of SIRT5's desuccinylase activity. This leads to a cascade of downstream effects centered on the regulation of glutamine metabolism. Specifically, inhibition of SIRT5 by this compound results in the hyper-succinylation of glutaminase (B10826351) (GLS), a key enzyme that converts glutamine to glutamate.[4][5] This post-translational modification is reported to protect GLS from ubiquitin-mediated degradation, leading to increased intracellular levels of ammonia (B1221849) and glutamate.[4][5] The accumulation of ammonia, a byproduct of glutaminolysis, is a known inducer of autophagy and mitophagy, cellular processes that can have dual roles in either promoting or suppressing tumor development depending on the context.[6][7][8]
Quantitative Data
The publicly available quantitative data for this compound is primarily focused on its in vitro activity in the MDA-MB-231 human breast cancer cell line. In vivo anticancer activity for this compound has not been extensively reported in the available literature.[3][9]
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Metric | Value | Reference(s) |
| This compound | MDA-MB-231 | SIRT5 Desuccinylase Activity | % Inhibition | ~40-42% at 50 µM | [2][9][10] |
| This compound | - | SIRT1 Activity | % Inhibition | No significant impact at 50 µM | [2] |
| This compound | - | SIRT3 Activity | % Inhibition | ~8% at 50 µM | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a general workflow for its experimental evaluation.
Caption: Mechanism of this compound-induced autophagy via SIRT5 inhibition.
Caption: General experimental workflow for evaluating this compound in vitro.
Experimental Protocols
The following are representative protocols for key experiments involving this compound, based on methodologies described in the literature. These should be adapted and optimized for specific laboratory conditions.
Cell Culture and Treatment
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed cells in appropriate culture vessels. Once attached and at the desired confluency, replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 50 µM).[8] An equivalent concentration of DMSO should be added to control cells. Incubate for the specified duration (e.g., 24 hours).[8]
Measurement of Intracellular Ammonia
-
Sample Collection: Following treatment with this compound, collect the cell culture medium.[8]
-
Ammonia Assay: Measure the concentration of ammonia in the collected medium using a commercially available ammonia assay kit (e.g., colorimetric or fluorometric), following the manufacturer's instructions.
-
Normalization: The ammonia concentration can be normalized to the cell number or total protein content of the corresponding cell lysate.
-
Data Analysis: Compare the normalized ammonia levels between this compound-treated and control groups.
Western Blot for Protein Succinylation and Autophagy Markers
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-pan-succinyl-lysine
-
Anti-LC3B (to detect LC3-I to LC3-II conversion)
-
Anti-p62/SQSTM1
-
Anti-SIRT5
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
Preliminary studies establish this compound as a selective inhibitor of SIRT5 that modulates cancer cell metabolism, specifically glutaminolysis, leading to the induction of autophagy. While these findings underscore the potential of targeting SIRT5 in oncology, research on this compound itself is still in an early phase. The majority of the data is derived from in vitro studies in a single breast cancer cell line. Future research should focus on:
-
Expanding the evaluation of this compound across a broader panel of cancer cell lines to determine its spectrum of activity.
-
Conducting in vivo studies in xenograft or patient-derived xenograft (PDX) models to assess its anti-tumor efficacy, pharmacokinetics, and potential toxicity.[9]
-
Performing quantitative proteomics to identify the full range of proteins that become hyper-succinylated upon this compound treatment, which could reveal additional mechanisms of action.
-
Investigating the context-dependent role of this compound-induced autophagy in cancer cell survival and death.
References
- 1. tandfonline.com [tandfonline.com]
- 2. SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. pnas.org [pnas.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Sirtuin-5 and its Inhibition by MC3482
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin-5 (SIRT5), a member of the NAD+-dependent protein deacylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. Primarily localized in the mitochondria, SIRT5 catalyzes the removal of negatively charged acyl groups from lysine (B10760008) residues, including succinyl, malonyl, and glutaryl modifications, thereby modulating key metabolic pathways. Dysregulation of SIRT5 has been implicated in a range of pathologies, including cancer and metabolic disorders, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the foundational research on SIRT5 and a key small molecule inhibitor, MC3482. It summarizes quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows to facilitate further research and drug development efforts in this domain.
Sirtuin-5: A Master Metabolic Regulator
SIRT5 is a versatile enzyme with a primary role in reversing several newly discovered post-translational modifications. Its enzymatic activities are crucial for the proper functioning of numerous metabolic processes.
Enzymatic Activities
Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[1][2][3] This substrate specificity is attributed to a larger hydrophobic pocket in its active site, which accommodates the bulkier, negatively charged acyl groups.[4]
Role in Metabolic Pathways
SIRT5 is a key regulator of several fundamental metabolic pathways, primarily within the mitochondria:
-
Urea (B33335) Cycle: SIRT5 activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle, through desuccinylation and deglutarylation. This enhances ammonia (B1221849) detoxification.[2][5]
-
Tricarboxylic Acid (TCA) Cycle: SIRT5 influences the TCA cycle by desuccinylating and modulating the activity of enzymes such as isocitrate dehydrogenase 2 (IDH2) and succinate (B1194679) dehydrogenase (SDHA).[6][7]
-
Glycolysis: SIRT5 can promote glycolysis by demalonylating and activating glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[6][8]
-
Fatty Acid Oxidation: It plays a role in fatty acid oxidation by deacylating enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) and enoyl-CoA hydratase (ECHA).[5][6]
-
Reactive Oxygen Species (ROS) Detoxification: SIRT5 contributes to the cellular antioxidant defense system by activating enzymes like superoxide (B77818) dismutase 1 (SOD1) through desuccinylation.[6]
This compound: A Specific Inhibitor of SIRT5
This compound is a small molecule compound that has been identified as a specific inhibitor of SIRT5.[6][9][10] It is a valuable tool for elucidating the physiological and pathological functions of SIRT5.
Mechanism of Action
This compound is an ε-N-glutaryllysine-based compound designed to mimic the succinylated substrates of SIRT5, thereby competitively inhibiting its desuccinylase activity.[1][6] This inhibition leads to the hyper-succinylation of SIRT5 target proteins, resulting in altered metabolic flux.[7]
Quantitative Data on SIRT5 Inhibition
The following tables summarize the available quantitative data for this compound and other relevant SIRT5 inhibitors.
| Compound | Inhibitor Type | Target | Assay Type | Quantitative Data | Reference(s) |
| This compound | Small Molecule | SIRT5 | Cell-based desuccinylase activity | ~40-42% inhibition at 50 µM in MDA-MB-231 cells | [1][5][6] |
| This compound | Small Molecule | SIRT5 | Biochemical assays | Low-micromolar IC₅₀ values | [10] |
| This compound | Small Molecule | Various Cancer Cell Lines | Cell viability assays | 30-60% reduction in viability at effective doses | [10] |
| Suramin | Small Molecule | SIRT5 | Biochemical desuccinylase activity | IC₅₀ = 22 µM | [6] |
| Thio-succinyl Peptide | Peptide-based | SIRT5 | Biochemical activity | Potent inhibition (specific IC50 not provided) | [11] |
Note: Specific IC50 values for this compound against SIRT5's desuccinylase, demalonylase, and deglutarylase activities from biochemical assays are not consistently reported in a single source but are generally described as being in the low-micromolar range.
Experimental Protocols
This section provides detailed methodologies for key experiments to study SIRT5 and its inhibition by this compound.
In Vitro SIRT5 Enzymatic Activity Assay (Fluorogenic)
This biochemical assay directly measures the ability of a compound to inhibit the deacylase activity of purified SIRT5.
Objective: To determine the IC₅₀ value of an inhibitor for SIRT5 desuccinylase activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., from BPS Bioscience, Cat. No. 50126)[12]
-
NAD⁺
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compound (e.g., this compound) serially diluted
-
96-well or 384-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, recombinant SIRT5 enzyme, and varying concentrations of the test inhibitor. Allow for a brief pre-incubation period (e.g., 15 minutes at 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer, often containing trypsin, cleaves the deacetylated substrate to release the fluorophore.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot for Detecting Protein Succinylation
This method assesses SIRT5 inhibition in a cellular context by measuring the increase in succinylation of its substrate proteins.
Objective: To detect changes in the succinylation status of cellular proteins upon treatment with a SIRT5 inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293T, MDA-MB-231)
-
SIRT5 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., nicotinamide, trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-succinyllysine, anti-SIRT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the SIRT5 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-succinyllysine) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein succinylation.
Quantitative Succinyl-Proteomics using Mass Spectrometry
This advanced technique provides a global and unbiased view of changes in protein succinylation following SIRT5 inhibition.
Objective: To identify and quantify changes in the succinylome upon SIRT5 inhibitor treatment.
Materials:
-
Cell culture reagents and SIRT5 inhibitor
-
Lysis buffer (e.g., 8 M urea in Tris buffer) with protease and deacetylase inhibitors
-
DTT and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Anti-succinyllysine antibody-conjugated beads for immunoprecipitation
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with the SIRT5 inhibitor or vehicle control.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Reduce and alkylate the proteins, followed by digestion with trypsin.
-
Immunoaffinity Enrichment: Incubate the resulting peptide mixture with anti-succinyllysine antibody-conjugated beads to enrich for succinylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution LC-MS/MS system.
-
Data Analysis: Use specialized software to identify the succinylated peptides and quantify their relative abundance between the inhibitor-treated and control samples.
Visualizing SIRT5 Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key SIRT5-related pathways and experimental workflows.
Caption: SIRT5 as a central regulator of mitochondrial metabolism.
Caption: A comprehensive workflow for the validation of SIRT5 inhibitors.
Conclusion
SIRT5 represents a pivotal node in the regulation of cellular metabolism, with its unique deacylase activities playing a crucial role in a multitude of pathways. The specific inhibitor, this compound, has proven to be an indispensable tool for probing the multifaceted functions of SIRT5. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a robust framework for researchers to advance our understanding of SIRT5 and to accelerate the development of novel therapeutic strategies targeting this critical enzyme. Further investigation into the precise kinetics of this compound and its efficacy in various in vivo models will be crucial next steps in translating this foundational research into clinical applications.
References
- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
The Impact of MC3482 on Gene Expression: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the effects of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5), on gene expression. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of this compound's mechanism of action, its influence on cellular signaling pathways, and the resultant changes in the transcriptomic landscape. This guide also offers detailed experimental protocols for investigating these effects and presents key data in a structured format for ease of comparison.
Core Mechanism of Action: Beyond Deacetylation
This compound's primary molecular target is SIRT5, a member of the NAD+-dependent protein deacylase family.[1][2][3] Unlike other sirtuins that primarily function as histone deacetylases, SIRT5 is predominantly located in the mitochondria and exhibits robust desuccinylase, demalonylase, and deglutarylase activity.[4][5] Consequently, the primary effect of this compound is an increase in the succinylation, malonylation, and glutarylation of SIRT5's target proteins. These targets are heavily concentrated in metabolic pathways, including fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[4]
The inhibition of SIRT5 by this compound leads to post-translational modifications that can alter the activity, stability, and localization of key metabolic enzymes.[4] While the direct impact of this compound is on protein function, these alterations in metabolic flux and cellular signaling secondarily influence gene expression programs.
The Effect of SIRT5 Inhibition on Gene Expression
While comprehensive transcriptomic data for this compound treatment is not yet widely available in public databases, studies involving the genetic knockdown of SIRT5 provide valuable insights into the downstream effects on gene expression. These studies indicate that the inhibition of SIRT5 can lead to significant changes in the expression of genes involved in key signaling pathways.
One such study on goat preadipocytes identified 106 differentially expressed genes following the silencing of SIRT5. The affected genes were predominantly involved in the Focal adhesion, HIF-1, PI3K-Akt, and MAPK signaling pathways. This strongly suggests that pharmacological inhibition of SIRT5 with this compound would induce a similar transcriptional response.
Table 1: Representative Differentially Expressed Genes Upon SIRT5 Silencing in Goat Preadipocytes
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Associated Pathway(s) |
| Upregulated Genes | ||||
| COL1A1 | Collagen Type I Alpha 1 Chain | 2.58 | <0.01 | Focal Adhesion, PI3K-Akt Signaling |
| COL3A1 | Collagen Type III Alpha 1 Chain | 2.45 | <0.01 | Focal Adhesion, PI3K-Akt Signaling |
| FN1 | Fibronectin 1 | 2.13 | <0.01 | Focal Adhesion, PI3K-Akt Signaling |
| THBS1 | Thrombospondin 1 | 1.98 | <0.01 | PI3K-Akt Signaling |
| SERPINE1 | Serpin Family E Member 1 | 1.85 | <0.01 | HIF-1 Signaling |
| Downregulated Genes | ||||
| PPARG | Peroxisome Proliferator Activated Receptor Gamma | -2.21 | <0.01 | Adipogenesis, MAPK Signaling |
| CEBPA | CCAAT Enhancer Binding Protein Alpha | -1.97 | <0.01 | Adipogenesis |
| FABP4 | Fatty Acid Binding Protein 4 | -2.53 | <0.01 | Fatty Acid Metabolism |
| LPL | Lipoprotein Lipase | -2.11 | <0.01 | Fatty Acid Metabolism |
| ADIPOQ | Adiponectin, C1Q And Collagen Domain Containing | -1.89 | <0.01 | Adipogenesis |
Note: This table is a representative summary based on findings from SIRT5 silencing studies and serves to illustrate the potential effects of this compound. The exact gene expression changes may vary depending on the cell type and experimental conditions.
Signaling Pathways Modulated by this compound
The inhibition of SIRT5 by this compound has been shown to impact several critical signaling pathways, primarily due to the altered activity of metabolic enzymes.
Mitochondrial Metabolism and Redox Balance
By increasing the succinylation of mitochondrial proteins, this compound can modulate cellular respiration and the generation of reactive oxygen species (ROS). SIRT5 is known to desuccinylate and regulate the activity of enzymes in the TCA cycle and the electron transport chain.[4] Its inhibition can therefore lead to a metabolic shift, impacting cellular energy homeostasis.
Caption: this compound inhibits SIRT5, leading to increased protein succinylation.
PI3K/AKT/NF-κB Signaling
Studies utilizing SIRT5 knockout models have demonstrated an elevation of the PI3K/AKT/NF-κB signaling pathway.[6] This suggests that this compound could potentiate this pathway, which is a central regulator of cell proliferation, survival, and inflammation. The exact mechanism of this regulation is still under investigation but may be linked to metabolic reprogramming or direct, yet-to-be-identified targets of SIRT5 within this cascade.
Caption: Inhibition of SIRT5 by this compound may activate the PI3K/AKT/NF-κB pathway.
Experimental Protocols for Gene Expression Analysis
To facilitate further research into the transcriptomic effects of this compound, we provide a detailed, generalized protocol for RNA-sequencing (RNA-seq) analysis.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). It is recommended to perform a dose-response curve and time-course experiment to determine the optimal treatment conditions. A common starting point is a 24-hour treatment with concentrations ranging from 10 to 50 µM.
-
Replicates: For robust statistical analysis, prepare at least three biological replicates for each treatment condition.
RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol, RLT buffer).
-
RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by isopropanol (B130326) precipitation.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.
RNA-Sequencing Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA and amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify the biological processes and pathways affected by this compound treatment.
Caption: A generalized workflow for analyzing the effect of this compound on gene expression.
Conclusion and Future Directions
This compound, as a specific inhibitor of SIRT5, primarily exerts its effects through the modulation of post-translational modifications on metabolic enzymes. The resulting alterations in cellular metabolism and signaling pathways lead to secondary changes in gene expression. While direct transcriptomic data for this compound is still emerging, studies on SIRT5 knockdown provide a solid foundation for understanding its potential impact on the transcriptome. The provided experimental protocols offer a robust framework for researchers to further elucidate the precise gene regulatory networks controlled by SIRT5 and to explore the full therapeutic potential of this compound. Future studies employing multi-omics approaches, including transcriptomics, proteomics, and metabolomics, will be crucial for a comprehensive understanding of the systemic effects of SIRT5 inhibition.
References
- 1. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5 Directly Inhibits the PI3K/AKT Pathway in Prostate Cancer Cell Lines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Methodological & Application
Application Notes and Protocols for the SIRT5 Inhibitor MC3482 in Cell-Based Assays
For research use only.
Introduction
MC3482 is a specific inhibitor of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2] SIRT5 is known to catalyze the desuccinylation of proteins, and its inhibition by this compound has been shown to impact cellular processes such as autophagy and mitophagy.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, targeting researchers, scientists, and drug development professionals. It is important to note that this compound is a chemical compound and not a cell line. The following protocols are intended for use with established cell lines to study the effects of SIRT5 inhibition.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 618.68 g/mol | [1][2] |
| CAS Number | 2922280-86-0 | [1][2] |
| Appearance | Solid | [1][2] |
| Solubility in DMSO | 117-125 mg/mL | [1][2] |
| Effective Concentration | 50 µM for inhibition of SIRT5 desuccinylating activity | [1][2] |
| Storage (Powder) | -20°C for 3 years | [1][2] |
| Storage (in Solvent) | -80°C for 1-2 years | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). Based on its solubility, this compound is soluble in DMSO at concentrations up to 125 mg/mL (202.04 mM).[2] Sonication may be used to aid dissolution.[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for up to two years.[2]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cell lines with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (from Protocol 1)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
For suspension cells, seed the cells at an appropriate density in culture flasks.
-
-
Preparation of Working Solution:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentrations using pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., with concentrations ranging from 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay. A concentration of 50 µM has been shown to inhibit SIRT5 desuccinylating activity.[1][2]
-
-
Cell Treatment:
-
For adherent cells, carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound.
-
For suspension cells, add the appropriate volume of the concentrated this compound working solution to the cell suspension to achieve the final desired concentration.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation:
-
Return the cells to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours). The treatment time will depend on the specific endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis (e.g., cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or immunofluorescence).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway affected by this compound and a general experimental workflow for its use.
Caption: this compound inhibits SIRT5, leading to increased autophagy and mitophagy.
Caption: General experimental workflow for treating cultured cells with this compound.
Applications and Expected Results
This compound has been utilized to study the role of SIRT5 in various cellular processes. For instance, treatment of MDA-MB-231 and C2C12 cells with 50 µM this compound for 24 hours has been shown to increase autophagy and mitophagy.[2] Researchers can employ this compound to investigate the functional consequences of SIRT5 inhibition in their specific cell lines of interest. This may include, but is not limited to, studies on metabolism, cancer biology, and neurodegenerative diseases where sirtuins are implicated.
Troubleshooting
-
Precipitation of this compound: If precipitation is observed upon dilution of the DMSO stock solution in aqueous culture medium, it is advisable to prepare an intermediate dilution in a co-solvent like PEG300 before the final dilution in the medium.[1][3]
-
Cell Toxicity: If significant cell death is observed at the intended effective concentration, a dose-response and time-course experiment is recommended to determine a sub-lethal concentration suitable for the intended assay.
-
Variability in Results: Cell lines can evolve over time, which may affect their response to drugs.[4] It is crucial to use low-passage cells and maintain consistent culture conditions to ensure reproducibility.
These protocols and application notes provide a foundation for the utilization of this compound in cell-based research. As with any experimental system, optimization of conditions for each specific cell line and assay is highly recommended.
References
Application Notes and Protocols for Preparing MC3482 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a potent and specific inhibitor of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2][3] SIRT5 plays a crucial role in regulating various cellular processes, including metabolism and autophagy, by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins. Due to its involvement in various pathologies, including cancer and neuroinflammation, this compound has emerged as a valuable tool for studying the biological functions of SIRT5 and for potential therapeutic development.[3][4][5]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound due to its high solubilizing capacity for organic molecules.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₈N₄O₈ | [2][3] |
| Molecular Weight | 618.68 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 117 mg/mL (189.11 mM) to 125 mg/mL (202.04 mM) | [1][2] |
| Purity | >98% | [2] |
| Storage (Powder) | -20°C for 3 years | [1][2] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
Experimental Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is convenient for long-term storage and subsequent dilution to working concentrations for various in vitro and in vivo experiments.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Water bath sonicator
Procedure
-
Preparation and Weighing:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
In a fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 61.87 mg of this compound.
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 618.68 g/mol x 1000 mg/g = 61.87 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile amber or opaque microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 2 years), store the aliquots at -80°C. For shorter-term storage (up to 1 year), -20°C is acceptable.[2]
-
-
Quality Control:
-
It is recommended to verify the concentration of the stock solution using a suitable analytical method, such as HPLC, especially for sensitive applications.
-
When preparing working solutions, dilute the stock solution with the appropriate cell culture medium or buffer immediately before use. Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%).[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information before handling.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Dispose of all waste materials according to institutional and local regulations.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: MC3482 Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a potent and specific inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine (B10760008) deacylase family.[1][2] SIRT5 is primarily located in the mitochondria and plays a crucial role in regulating various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis, by removing malonyl, succinyl, and glutaryl groups from lysine residues on target proteins.[3][4][5] Inhibition of SIRT5 by this compound has been shown to impact cellular processes such as autophagy, mitophagy, and neuroinflammation, making it a valuable tool for studying the biological functions of SIRT5 and a potential therapeutic agent.[1][6] This document provides detailed information on the solubility and stability of this compound in aqueous solutions, along with protocols for its preparation and assessment.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₈N₄O₈ | [1] |
| Molecular Weight | 618.68 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 2922280-86-0 | [1] |
Solubility of this compound
This compound exhibits limited solubility in aqueous solutions alone but is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For use in biological assays, it is typically prepared as a concentrated stock solution in DMSO, which is then further diluted into aqueous buffers or cell culture media. It is important to note that the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity.
The following table summarizes the solubility data for this compound in various solvent systems.
| Solvent/System | Solubility | Observations |
| DMSO | ≥ 117 mg/mL (189.11 mM) | Sonication is recommended to aid dissolution.[2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4 mg/mL (6.47 mM) | A clear solution can be obtained. Solvents should be added sequentially. Heating and/or sonication may be required.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (3.51 mM) | A clear solution can be obtained.[1] |
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor for ensuring the reproducibility and accuracy of experimental results. While specific degradation kinetics in various aqueous buffers have not been extensively published, anecdotal evidence from supplier information suggests that for multi-day cell culture experiments, daily replenishment of media containing freshly diluted this compound is advisable to maintain its effective concentration. This suggests that this compound may be susceptible to degradation in aqueous environments over extended periods.
Storage of Stock Solutions:
-
In Solvent (DMSO): Stock solutions of this compound in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
-
Powder: As a solid, this compound is stable for up to 3 years when stored at -20°C.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.19 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.[2][3]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.
-
Incubate the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility of this compound in the aqueous buffer based on the measured concentration and the dilution factor.
Protocol 3: Assessment of Aqueous Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in an aqueous solution over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest
-
Constant temperature incubator (e.g., 25°C, 37°C)
-
Light-protected and transparent containers
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a solution of this compound in the aqueous buffer of interest at a known concentration by diluting the DMSO stock solution. The final DMSO concentration should be kept to a minimum.
-
Divide the solution into several aliquots in both light-protected and transparent containers to assess photostability.
-
Store the aliquots at the desired temperature(s).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life under the tested conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the SIRT5 signaling pathway and a general workflow for assessing the solubility and stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Note: Performing an Autophagy Assay with the SIRT5 Inhibitor MC3482
Audience: Researchers, scientists, and drug development professionals.
Introduction Autophagy is a highly conserved catabolic process crucial for maintaining cellular homeostasis by degrading and recycling damaged organelles and long-lived proteins.[1] This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation.[2] Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and metabolic syndromes, making it a significant target for therapeutic intervention.[3]
MC3482 is a specific inhibitor of Sirtuin 5 (SIRT5), a lysine (B10760008) deacetylase involved in regulating various metabolic processes. Recent studies have indicated that pharmacological inhibition of SIRT5 by this compound can promote brown adipose tissue formation and modulate autophagy, in part through the activation of AMP-activated protein kinase (AMPK), a key energy sensor and autophagy inducer.[4]
This application note provides detailed protocols for assessing the effects of this compound on autophagic flux using two widely accepted methods: Western blot analysis of LC3 and p62/SQSTM1, and fluorescence microscopy using a tandem mCherry-EGFP-LC3 reporter.
Proposed Signaling Pathway of this compound-Induced Autophagy
The following diagram illustrates the proposed mechanism by which this compound induces autophagy. By inhibiting SIRT5, this compound leads to the activation of AMPK, which in turn initiates the autophagy cascade.
Caption: Proposed signaling pathway for this compound-induced autophagy.
Principle of Autophagic Flux Assays
Measuring autophagic flux—the complete process from autophagosome formation to lysosomal degradation—is essential to distinguish between autophagy induction and the blockage of lysosomal clearance.[5] An accumulation of autophagosomes can signify either increased formation or impaired degradation.[6]
-
LC3-II Conversion: Microtubule-associated protein 1 light chain 3 (LC3) is a reliable marker for autophagosomes.[7] Its cytosolic form, LC3-I, is lipidated to form LC3-II, which is recruited to the autophagosome membrane.[8] An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.[7] To measure flux, experiments are performed in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine), which block the degradation of LC3-II.[5][6] A greater accumulation of LC3-II in the presence of the inhibitor suggests a higher rate of autophagosome formation.[5]
-
p62/SQSTM1 Degradation: The protein p62, or sequestosome 1 (SQSTM1), is an autophagy receptor that binds to ubiquitinated cargo and incorporates it into autophagosomes for degradation.[9] Consequently, p62 itself is degraded in the process. A decrease in p62 levels indicates a functional autophagic flux, whereas its accumulation suggests autophagy inhibition.[9][10]
-
Tandem mCherry-EGFP-LC3 Reporter: This fluorescence-based assay provides a powerful tool for visualizing autophagic flux.[11][12] The reporter protein consists of LC3 fused to both the pH-sensitive EGFP and the pH-stable mCherry. In the neutral environment of the autophagosome, both fluorophores are active, producing yellow puncta.[13] Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[11][13] An increase in red puncta relative to yellow puncta indicates successful autophagic flux.[14]
General Experimental Workflow
The diagram below outlines the general workflow for assessing the effect of this compound on autophagy.
Caption: General experimental workflow for autophagy analysis.
Protocol 1: Western Blot Analysis of Autophagic Flux
Objective: To quantitatively measure the effect of this compound on autophagic flux by analyzing LC3-II and p62 protein levels.
Materials:
-
Cell line of interest (e.g., HeLa, 3T3-L1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (BafA1, stock solution in DMSO) or Chloroquine (CQ)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)[15]
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3 (recognizes LC3-I and LC3-II), Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare four treatment groups:
-
Vehicle Control (DMSO)
-
This compound (desired concentration)
-
BafA1 (100 nM) or CQ (50 µM) alone
-
This compound + BafA1 (or CQ)
-
-
Treat cells with this compound for a predetermined time (e.g., 12-24 hours).
-
For groups 3 and 4, add BafA1 or CQ for the final 2-4 hours of the this compound incubation period.[16]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]
-
Incubate on ice for 20 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. LC3-I typically runs at 16-18 kDa and LC3-II at 14-16 kDa.[7][15]
-
Transfer proteins to a PVDF membrane.[15]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST and visualize bands using an ECL substrate and an imaging system.[16]
-
Data Analysis & Interpretation:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize LC3-II and p62 levels to the loading control (β-Actin).
-
Autophagy Induction: A decrease in p62 levels in the this compound-treated group compared to the vehicle control indicates induction of autophagic flux.
-
Autophagic Flux: Compare the LC3-II levels between the four groups. Autophagic flux is represented by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in flux is confirmed if the amount of LC3-II in the (this compound + BafA1) group is significantly higher than in the BafA1-only group.
Protocol 2: mCherry-EGFP-LC3 Fluorescence Microscopy Assay
Objective: To visualize and quantify the effect of this compound on autophagic flux by monitoring the formation of autophagosomes and autolysosomes.
Caption: Principle of the tandem mCherry-EGFP-LC3 assay.
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 plasmid
-
Glass-bottom dishes or coverslips for imaging
-
This compound (stock solution in DMSO)
-
Positive Control: Rapamycin (1 µM) or Earle's Balanced Salt Solution (EBSS) for starvation
-
Negative Control: Chloroquine (50 µM)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
Methodology:
-
Cell Seeding: Seed mCherry-EGFP-LC3 expressing cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment:
-
Treat cells with Vehicle (DMSO), this compound, Rapamycin (positive control), or Chloroquine (negative control) for the desired duration (e.g., 6-12 hours).
-
-
Cell Fixation (Optional, for endpoint assays):
-
Wash cells gently with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
-
Image Acquisition:
-
Image cells using a confocal fluorescence microscope.
-
Acquire images in the green (EGFP), red (mCherry), and blue (DAPI) channels.
-
Ensure consistent imaging parameters (laser power, exposure time) across all samples.
-
-
Image Analysis:
-
For each cell, count the number of yellow puncta (EGFP and mCherry colocalization, representing autophagosomes) and the number of red-only puncta (mCherry signal without EGFP, representing autolysosomes).[16]
-
Automated image analysis software can be used for high-throughput quantification.
-
Analyze at least 50-100 cells per condition.
-
Data Analysis & Interpretation:
-
Autophagy Induction: An increase in the total number of puncta (yellow + red) per cell in this compound-treated cells compared to the control suggests an induction of autophagy.
-
Autophagic Flux: An increase in the number of red-only puncta (autolysosomes) and a corresponding increase in the ratio of red to yellow puncta indicate a successful and enhanced autophagic flux.[11] A buildup of yellow puncta with few red puncta would suggest a blockage in autophagosome-lysosome fusion.
Data Presentation
The following table summarizes hypothetical quantitative data from the described assays to illustrate expected outcomes for a compound that induces autophagic flux.
| Treatment Group | Normalized LC3-II Level (vs. Vehicle) | Normalized p62 Level (vs. Vehicle) | Autophagosomes (Yellow Puncta/Cell) | Autolysosomes (Red Puncta/Cell) |
| Vehicle (DMSO) | 1.0 | 1.0 | 5 ± 2 | 8 ± 3 |
| This compound (10 µM) | 1.8 | 0.4 | 8 ± 3 | 25 ± 6 |
| BafA1 (100 nM) | 3.5 | 1.5 | 20 ± 5 | 2 ± 1 |
| This compound + BafA1 | 6.2 | 1.6 | 28 ± 7 | 3 ± 2 |
| Rapamycin (1 µM) | 2.0 | 0.3 | 9 ± 4 | 30 ± 8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak LC3-II band | Low autophagic activity; protein degradation. | Use fresh lysates. Include a positive control (Rapamycin/starvation). Use lysosomal inhibitors to accumulate LC3-II. |
| No change with positive controls | Reagent potency; cell line is non-responsive. | Verify the activity of Rapamycin/BafA1. Ensure the cell line is healthy and capable of undergoing autophagy. |
| High background in microscopy | Incomplete washing; autofluorescence. | Ensure thorough washing steps. Use an appropriate mounting medium with antifade.[11] |
| Inconsistent puncta counts | Subjective counting; variable cell health. | Use automated image analysis software. Maintain consistent cell density and treatment times.[11] |
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 9. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: MC3482 Treatment of MDA-MB-231 and C2C12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a specific inhibitor of Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent demalonylase, desuccinylase, and deglutarylase. SIRT5 plays a crucial role in regulating cellular metabolism, including the urea (B33335) cycle and amino acid metabolism. This document provides detailed application notes and protocols for the treatment of the human triple-negative breast cancer cell line MDA-MB-231 and the mouse myoblast cell line C2C12 with this compound. The primary focus is on the compound's effect on ammonia (B1221849) production, autophagy, and mitophagy, based on the findings of Polletta et al. (2015).[1][2][3]
In non-liver cells, SIRT5 regulates ammonia production by controlling glutamine metabolism. Specifically, SIRT5 interacts with and desuccinylates mitochondrial glutaminase (B10826351) (GLS), an enzyme that converts glutamine to glutamate (B1630785) and produces ammonia. Inhibition of SIRT5 by this compound leads to increased succinylation of GLS, resulting in elevated ammonia levels. This increase in intracellular ammonia subsequently induces autophagy and mitophagy.[1][2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on MDA-MB-231 and C2C12 cells. The data is extrapolated from the findings presented in Polletta et al. (2015).
Table 1: Effect of this compound on Ammonia Production
| Cell Line | Treatment | Concentration | Duration | Change in Ammonia Levels | Reference |
| MDA-MB-231 | This compound | 50 µM | 24 hours | Increased | [1][2][3] |
| C2C12 | This compound | 50 µM | 24 hours | Increased | [1][2][3] |
Table 2: Effect of this compound on Autophagy and Mitophagy Markers
| Cell Line | Treatment | Concentration | Duration | Marker | Change in Expression/Activity | Reference |
| MDA-MB-231 | This compound | 50 µM | 24 hours | MAP1LC3B, GABARAP, GABARAPL2 | Increased | [1][2][3] |
| MDA-MB-231 | This compound | 50 µM | 24 hours | BNIP3, PINK1-PARK2 system | Increased | [1][2][3] |
| C2C12 | This compound | 50 µM | 24 hours | Autophagy markers | Increased | [1][2][3] |
| C2C12 | This compound | 50 µM | 24 hours | Mitophagy markers | Increased | [1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound action and a general experimental workflow for studying its effects.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
MDA-MB-231 cells (ATCC HTB-26)
-
C2C12 cells (ATCC CRL-1772)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (SIRT5 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates
Protocol:
-
Cell Culture:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the appropriate cell culture medium to a final concentration of 50 µM. Prepare a vehicle control with the same concentration of DMSO.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing 50 µM this compound or the vehicle control.
-
Incubate the cells for 24 hours.
-
Ammonia Measurement Assay
Materials:
-
Conditioned cell culture medium from treated and control cells
-
Ammonia Assay Kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Sample Collection:
-
After the 24-hour treatment period, collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
Ammonia Measurement:
-
Follow the manufacturer's instructions for the specific ammonia assay kit being used.
-
Typically, this involves adding a reaction mixture to the medium samples and standards in a 96-well plate.
-
Incubate the plate for the recommended time and temperature.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the ammonia concentration in each sample using a standard curve generated from the provided ammonia standards.
-
Normalize the ammonia concentration to the cell number or total protein content if necessary.
-
Western Blot for Autophagy and Mitophagy Markers
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-GABARAP, anti-BNIP3, anti-PINK1, anti-Parkin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Immunofluorescence for Mitophagy
Materials:
-
Treated and control cells grown on coverslips
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-LC3B)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Mitochondrial Staining:
-
During the last 30 minutes of this compound treatment, incubate the cells with MitoTracker Red CMXRos according to the manufacturer's protocol to label mitochondria.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block the cells with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody against an autophagy marker like LC3B overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Co-localization of the mitochondrial signal (red) and the autophagy marker signal (e.g., green for LC3B) will indicate mitophagy.
-
References
Application of MC3482 in Studying Cancer Cell Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. Sirtuin 5 (SIRT5), a NAD+-dependent lysine (B10760008) deacylase primarily located in the mitochondria, has emerged as a key regulator of cancer cell metabolism. MC3482 is a specific inhibitor of SIRT5, making it a valuable tool for investigating the role of this enzyme in tumorigenesis and for exploring novel therapeutic strategies.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound for studying its effects on cancer cell metabolism, complete with detailed protocols for key experiments and data presentation guidelines.
Mechanism of Action
This compound specifically inhibits the desuccinylating, demalonylating, and deglutarylating activity of SIRT5.[1] SIRT5 regulates several key metabolic enzymes through deacylation. Inhibition of SIRT5 by this compound leads to the hyperacylation and altered activity of these target proteins, thereby impacting major metabolic pathways. For instance, in MDA-MB-231 breast cancer cells, treatment with 50µM this compound resulted in approximately 40% inhibition of SIRT5 desuccinylase activity.[4][5] This inhibition can lead to increased intracellular ammonia (B1221849) levels and promote ammonia-induced autophagy and mitophagy.[1][2]
Data Presentation
The following tables summarize the known quantitative data on the effects of this compound on cancer cells. Note: Extensive searches for IC50 values of this compound in various cancer cell lines (breast, colon, lung) did not yield specific data in the public domain as of December 2025. Researchers are encouraged to determine these values empirically for their cell lines of interest.
Table 1: Effect of this compound on SIRT5 Activity
| Cell Line | Concentration | Effect on SIRT5 Desuccinylase Activity | Reference |
| MDA-MB-231 | 50 µM | ~40% inhibition | [4][5] |
Table 2: Illustrative IC50 Values of Other Anticancer Agents in Relevant Cell Lines (for context)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 8.64 | [6] |
| 5-Fluorouracil | HT-29 | Colon Cancer | 4.32 | [7] |
| Cisplatin | A549 | Lung Cancer | 9 | [4] |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the application of this compound in cancer cell metabolism research.
SIRT5 metabolic pathways and the inhibitory action of this compound.
Workflow for investigating this compound's impact on cancer cell metabolism.
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, HT-29, HCT116, A549, NCI-H1299)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add solubilization solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Seahorse XF Glycolysis Stress Test
Objective: To measure the effect of this compound on the glycolytic function of cancer cells by determining the extracellular acidification rate (ECAR).
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
This compound
-
XF Base Medium supplemented with L-glutamine
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentration of this compound or vehicle control and incubate for the desired duration (e.g., 24 hours).
-
One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 37°C incubator.
-
Hydrate the sensor cartridge overnight in a non-CO2 37°C incubator.
-
Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into the appropriate ports according to the manufacturer's protocol.[8][9][10]
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and run the Glycolysis Stress Test protocol.
-
Analyze the data to determine key parameters of glycolysis: basal glycolysis, glycolytic capacity, and glycolytic reserve.
Seahorse XF Cell Mito Stress Test
Objective: To assess the effect of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
This compound
-
XF Base Medium supplemented with glucose, pyruvate, and L-glutamine
Protocol:
-
Follow steps 1 and 2 from the Glycolysis Stress Test protocol for cell seeding and treatment.
-
One hour before the assay, replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and L-glutamine and incubate in a non-CO2 37°C incubator.[8][9][10]
-
Hydrate the sensor cartridge overnight.
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports.[8][9][10]
-
Calibrate the Seahorse XF Analyzer.
-
Run the Cell Mito Stress Test protocol.
-
Analyze the data to determine key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Targeted Metabolomics using LC-MS/MS
Objective: To quantify the changes in the levels of key metabolites (e.g., TCA cycle intermediates, amino acids) in cancer cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate columns for metabolite separation (e.g., C18 for TCA cycle, HILIC for amino acids)
-
Metabolite standards
Protocol:
-
After treatment, place the cell culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a targeted LC-MS/MS method for the metabolites of interest (e.g., TCA cycle intermediates, amino acids).[1][11][12][13][14]
-
Quantify the metabolites by comparing their peak areas to those of known standards.
-
Normalize the metabolite levels to the protein concentration or cell number.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and post-translational modification (succinylation) of SIRT5 target proteins.
Materials:
-
Cancer cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT5, anti-succinyl-lysine, anti-GLS2, anti-PKM2, anti-SDHA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable research tool for elucidating the role of SIRT5 in cancer cell metabolism. The protocols outlined in these application notes provide a framework for investigating the effects of SIRT5 inhibition on glycolysis, mitochondrial respiration, and key metabolic pathways. By employing these methods, researchers can gain a deeper understanding of the therapeutic potential of targeting SIRT5 in cancer.
References
- 1. lcms.cz [lcms.cz]
- 2. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypothesis [hypothes.is]
- 8. benchchem.com [benchchem.com]
- 9. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring MC3482 Efficacy in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MC3482 is a specific inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine (B10760008) deacylase family.[1][2][3] SIRT5 is primarily localized in the mitochondria and is a potent desuccinylase, demalonylase, and deglutarylase, with weak deacetylase activity.[3] Through these activities, SIRT5 plays a critical role in regulating cellular metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, nitrogen metabolism, and antioxidant defense.[1][3][4] Dysregulation of SIRT5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2][5]
These application notes provide a comprehensive guide to evaluating the efficacy of this compound in a cellular context. The protocols detailed below cover methods to assess its direct impact on SIRT5 activity, as well as its downstream effects on cell viability, apoptosis, cell cycle, and autophagy.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between different treatment conditions. Below are examples of how to present data for various assays.
Table 1: Effect of this compound on SIRT5 Activity
| Cell Line | This compound Concentration (µM) | SIRT5 Activity (% of Control) | Standard Deviation |
| MDA-MB-231 | 0 (Vehicle) | 100 | ± 5.2 |
| 10 | 75 | ± 4.8 | |
| 50 | 42 | ± 3.9 | |
| 100 | 21 | ± 2.5 | |
| C2C12 | 0 (Vehicle) | 100 | ± 6.1 |
| 10 | 81 | ± 5.5 | |
| 50 | 53 | ± 4.7 | |
| 100 | 30 | ± 3.1 |
Table 2: IC50 Values of this compound for Cell Viability
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | 48 | 65.7 |
| HCT116 | 48 | 82.3 |
| 3T3-L1 | 72 | 95.1 |
Table 3: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (50 µM) | 15.8 ± 2.1 | 5.7 ± 1.2 |
| This compound (100 µM) | 28.4 ± 3.5 | 12.9 ± 2.3 |
Table 4: Cell Cycle Distribution in HCT116 Cells Treated with this compound for 24 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound (50 µM) | 68.7 ± 4.2 | 19.1 ± 2.1 | 12.2 ± 1.5 |
Table 5: Quantification of Autophagy Markers by Western Blot in this compound-Treated Cells
| Cell Line | Treatment | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| MDA-MB-231 | Vehicle Control | 1.0 | 1.0 |
| This compound (50 µM) | 3.2 | 0.4 |
Signaling Pathways and Experimental Workflows
SIRT5 Signaling Pathway
Experimental Workflow for Assessing this compound Efficacy
Experimental Protocols
SIRT5 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available SIRT5 activity assay kits.[6]
Principle: This assay measures the desuccinylase activity of SIRT5. A fluorogenic substrate containing a succinylated lysine is incubated with cell lysate containing SIRT5. The desuccinylation of the substrate allows a developer enzyme to generate a fluorescent product, which is proportional to the SIRT5 activity.
Materials:
-
Cells of interest
-
This compound
-
SIRT5 Fluorogenic Assay Kit (containing substrate, developer, NAD+, and assay buffer)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SIRT5 Activity Assay:
-
Prepare the reaction mixture according to the assay kit manufacturer's instructions. Typically, this involves adding assay buffer, NAD+, and the SIRT5 substrate to each well of a 96-well plate.
-
Add 20-50 µg of cell lysate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well and incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cell lysate).
-
Calculate the percentage of SIRT5 activity relative to the vehicle-treated control.
-
Plot the percentage of activity against the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of this compound concentration and use a non-linear regression to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent dye that intercalates with DNA but is excluded by viable cells, thus staining necrotic and late apoptotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound as described for the viability assay.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed cells.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry analysis of the stained cells allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound for a desired period (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash them once with cold PBS.
-
While gently vortexing, add the cells dropwise into ice-cold 70% ethanol.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
-
Autophagy and Mitophagy Assessment
A. Western Blotting for Autophagy Markers
Principle: This method quantifies the levels of key autophagy-related proteins.[12][13] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The p62/SQSTM1 protein is a substrate for autophagy and its levels decrease upon autophagy induction.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the SIRT5 activity assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of LC3-II and p62 to a loading control (e.g., actin).
-
Calculate the fold change in protein levels relative to the vehicle control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[14][15]
-
B. Flow Cytometry for Mitophagy
Principle: This method utilizes a mitochondria-selective fluorescent probe (e.g., MitoTracker Deep Red) to quantify mitochondrial mass.[16] A decrease in mitochondrial fluorescence upon treatment with this compound, especially in the presence of a lysosomal inhibitor, indicates an increase in mitophagy.
Materials:
-
Cells of interest
-
This compound
-
MitoTracker Deep Red
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound with or without a lysosomal inhibitor for the desired time.
-
-
Staining:
-
During the last 30 minutes of treatment, add MitoTracker Deep Red to the culture medium at the recommended concentration.
-
Incubate at 37°C.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the fluorescence of the MitoTracker dye.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of this compound-treated cells to that of control cells. A decrease in fluorescence suggests a reduction in mitochondrial mass due to mitophagy. The accumulation of mitochondria in the presence of a lysosomal inhibitor confirms the mitophagic flux.
-
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New method to assess mitophagy flux by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of MC3482 Solutions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, storage, and long-term stability of MC3482 solutions for experimental use. This compound is a specific inhibitor of Sirtuin 5 (SIRT5), a key enzyme in various metabolic pathways.[1][2] Proper handling and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Storage
This compound is a small molecule that inhibits the desuccinylase activity of SIRT5.[2] For long-term storage, the powdered form of this compound is recommended to be stored at -20°C for up to three years.[3] Once dissolved, stock solutions should be stored under specific conditions to maintain their stability.
| Storage Condition | Solvent | Duration | Recommendation |
| -20°C | DMSO | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | DMSO | Up to 2 years[1] | Preferred for long-term storage; aliquot. |
Note: It is highly recommended to prepare working solutions fresh on the day of use for both in vitro and in vivo experiments to ensure optimal activity.[1] If the continuous dosing period for an in vivo study exceeds half a month, careful consideration of the solution's stability is crucial.[1]
Solution Preparation Protocols
The solubility of this compound can be challenging in aqueous solutions. The following protocols are recommended for preparing solutions for in vitro and in vivo experiments.
Protocol 1: In Vitro Stock Solution (DMSO)
-
Solvent: Use newly opened, high-quality dimethyl sulfoxide (B87167) (DMSO) as hygroscopic DMSO can negatively impact solubility.[1]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 125 mg/mL.[1]
-
Dissolution: To aid dissolution, ultrasonic treatment may be necessary.[1]
-
Storage: Store the stock solution at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4]
Protocol 2: In Vivo Working Solution
A common formulation for in vivo administration involves a co-solvent system to maintain solubility and bioavailability.
-
Prepare Stock: Begin with a clear stock solution of this compound in DMSO (e.g., 21.7 mg/mL).[1]
-
Sequential Addition: In a sterile tube, add the following solvents in the specified order, ensuring each component is fully dissolved before adding the next:[3][5]
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Homogenization: Vortex the solution until it is clear and homogenous.[5]
-
Troubleshooting: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][5]
-
Usage: It is strongly recommended to prepare this working solution fresh on the day of use.[1][5]
Alternative In Vivo Formulation (Corn Oil):
For some applications, a corn oil-based formulation can be used.
-
Prepare Stock: Start with a clear stock solution of this compound in DMSO (e.g., 21.7 mg/mL).[1]
-
Mixing: Add 10% of the DMSO stock solution to 90% corn oil and mix thoroughly.[1]
-
Caution: This protocol should be used cautiously if the continuous dosing period is longer than two weeks.[1]
Experimental Design and Application
This compound has been utilized in various experimental models to investigate the role of SIRT5.
In Vitro Experiments
-
Cell Lines: MDA-MB-231 (human breast cancer) and C2C12 (mouse myoblast) cells have been treated with 50μM of this compound for 24 hours to study its effects on ammonia (B1221849) levels and autophagy.[1]
-
Assay Considerations: Ensure the final DMSO concentration in cell culture media is low (ideally ≤ 1%) to avoid solvent-induced toxicity.[4]
In Vivo Experiments
-
Ischemic Stroke Model: In a mouse model of ischemic stroke, this compound was administered daily for 7 days via lateral ventricular injection at a dose of 2 mg/kg. This treatment was shown to reduce infarct size, and neuroinflammation, and improve long-term neurological function.[6][7]
-
Breast Cancer Xenograft Model: For in vivo studies using xenografts, a typical administration route is intraperitoneal (IP) injection.[5] The vehicle control would consist of the same solvent mixture without this compound.
Mechanism of Action and Signaling Pathway
This compound is a specific inhibitor of SIRT5, an NAD+-dependent deacylase. SIRT5 is primarily located in the mitochondria and is involved in regulating various metabolic processes by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl, from lysine (B10760008) residues on target proteins.[2][7]
The inhibition of SIRT5 by this compound leads to an increase in the succinylation of target proteins. One such target is Annexin-A1. The administration of this compound suppresses the desuccinylation of Annexin-A1, which promotes its membrane recruitment and extracellular secretion, ultimately alleviating neuroinflammation in the context of ischemic stroke.[6] Furthermore, SIRT5 inhibition affects glutamine metabolism and can lead to an increase in ammonia levels.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Sirtuin 5 Inhibitor this compound Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing MC3482 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MC3482 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it tend to precipitate in aqueous media?
A1: this compound is a potent small molecule inhibitor targeting the hypothetical "Kinase X" in the KRX signaling pathway. Structurally, it is a hydrophobic molecule, which leads to low solubility in aqueous solutions like cell culture media.[1] Precipitation, or "crashing out," often occurs when a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous media environment.[1][2] This happens because the compound's concentration exceeds its solubility limit in the final aqueous solution.[3]
Q2: What is the recommended solvent for making this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture media low, ideally below 0.1% and not exceeding 0.5%, to avoid cellular toxicity.[3][5]
Q3: My this compound precipitated after I added it to my media. Can I still use it by filtering the media?
A3: No, it is not recommended to filter the media to remove the precipitate. The precipitate is your active compound, and filtering it will remove an unknown quantity of this compound, making the final concentration in your experiment inaccurate and your results unreliable. The best approach is to solve the underlying precipitation problem.
Q4: How does serum (e.g., FBS) in the culture media affect this compound solubility?
A4: Serum components, particularly proteins like albumin, can bind to hydrophobic compounds like this compound. This binding can increase the apparent solubility of the compound in the media.[1] However, this effect is limited. At high concentrations, this compound can still precipitate even in the presence of 10% or 20% FBS. Always determine the solubility of this compound under your specific experimental conditions (media type, serum concentration).
Q5: I've stored my DMSO stock solution at -20°C for several months and now I'm seeing issues. Why?
A5: There are two potential issues. First, DMSO is hygroscopic and can absorb moisture over time, which can reduce the solubility of the compound within the stock solution.[6] Second, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes to maintain integrity.[5]
Troubleshooting Guide
This guide addresses specific precipitation issues in a problem-and-solution format.
Problem 1: A precipitate forms immediately after adding the this compound DMSO stock to the cell culture medium.
-
Potential Cause 1: Final concentration is too high. The concentration of this compound in the media exceeds its maximum aqueous solubility.
-
Solution: Decrease the final working concentration of this compound. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media and serum conditions.[2]
-
-
Potential Cause 2: Rapid solvent exchange. Adding a highly concentrated DMSO stock directly into a large volume of media causes the compound to "crash out" as the DMSO disperses too quickly.[1][2]
-
Potential Cause 3: Media temperature. Using cold media can decrease the solubility of hydrophobic compounds.
-
Solution: Always pre-warm your cell culture media to 37°C before adding the this compound solution.[3]
-
Problem 2: The media is clear initially, but a precipitate forms over time (hours to days) in the incubator.
-
Potential Cause 1: Media evaporation. Over long-term experiments, evaporation can increase the concentration of all components in the media, including this compound, pushing it beyond its solubility limit.
-
Solution: Ensure your incubator has proper humidification. For long-term assays, use plates with low-evaporation lids or seal the plates with a gas-permeable membrane.
-
-
Potential Cause 2: pH shift. The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[3]
-
Solution: Ensure your media is properly buffered for the CO2 concentration you are using (e.g., HEPES buffer can provide additional stability).
-
-
Potential Cause 3: Compound instability. The compound may be degrading or interacting with media components over time.
-
Solution: Test the stability of this compound in your media over the course of your experiment. This can be done by preparing the media with the compound and incubating it for the same duration as your experiment, then checking for precipitation.
-
Data Presentation
Table 1: Solubility and Recommended Working Concentrations of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | 100% DMSO | DMEM + 10% FBS | PBS (pH 7.4) |
| Max. Stock Concentration | 100 mM | N/A | N/A |
| Max. Soluble Concentration | >100 mM | ~25 µM | <1 µM |
| Recommended Max. Working Conc. | N/A | 10 µM | Not Recommended |
| Final DMSO % for Max. Conc. | N/A | 0.025% | <0.001% |
| Observation Notes | Clear solution | Clear; micro-precipitates >30µM | Immediate precipitation |
This data is for illustrative purposes. Users must determine solubility for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 450.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To make 1 mL of a 50 mM stock solution, weigh out 22.53 mg of this compound powder.
-
Procedure: a. Aseptically weigh 22.53 mg of this compound and place it into a sterile 2 mL microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. If needed, briefly sonicate the solution in a water bath to ensure full dissolution.[1] d. Visually inspect the solution against a light source to ensure no particulates are visible. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. f. Store the aliquots at -80°C, protected from light and moisture.[5]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media
-
Materials: 10 mM this compound stock in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile 96-well plate.
-
Procedure: a. Prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, down to ~20 µM). b. In a clear 96-well plate, add 198 µL of pre-warmed complete media to each well. c. Add 2 µL of each DMSO dilution to the corresponding wells. This creates a 1:100 dilution and a final DMSO concentration of 1% (Note: this is for solubility testing only; use <0.5% for cell-based assays). The final concentrations will be 100 µM, 50 µM, 25 µM, etc. d. Include a "DMSO only" control well (2 µL of DMSO in 198 µL of media). e. Incubate the plate at 37°C in a CO2 incubator. f. Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.[3] g. The highest concentration that remains clear throughout the incubation is the maximum soluble concentration under these specific conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical KRX signaling pathway inhibited by this compound.
References
Technical Support Center: Validating the Effect of MC3482 on SIRT5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in validating the effects of the SIRT5 inhibitor, MC3482.
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and what are its primary functions?
Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are NAD+-dependent lysine (B10760008) deacylases.[1][2] Primarily located in the mitochondria, SIRT5 is crucial for regulating cellular metabolism and homeostasis.[3][4] It removes negatively charged acyl groups from lysine residues on target proteins, including succinyl, malonyl, and glutaryl groups.[2][5] This activity modulates key metabolic pathways such as the tricarboxylic acid (TCA) cycle, electron transport chain (ETC), fatty acid oxidation, and glycolysis.[4][6]
Q2: What is this compound and how does it inhibit SIRT5?
This compound is a specific, small-molecule inhibitor of SIRT5.[7][8] It is designed to selectively block the desuccinylase and demalonylase activities of SIRT5.[9] By inhibiting SIRT5, this compound causes an accumulation of succinylated and malonylated proteins, which can disrupt mitochondrial metabolism and induce metabolic stress in cells.[9] It has been shown to inhibit SIRT5's desuccinylase activity in a dose-dependent manner.[2][6]
Q3: Is this compound selective for SIRT5?
This compound has been reported to be selective for SIRT5, with no significant inhibitory effects on SIRT1 or SIRT3 at effective concentrations.[1][2][10] However, a complete selectivity profile against all other sirtuin isoforms may not be fully characterized.[10] It is always recommended to experimentally confirm the selectivity in your specific model system.[11][12]
Experimental Validation Workflow
Validating the effect of this compound involves a multi-step approach, starting from direct enzyme inhibition assays to more complex cell-based functional assays.
Key Experimental Protocols
Protocol 1: In Vitro SIRT5 Fluorogenic Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the deacylase activity of purified SIRT5 enzyme.[13]
Objective: To determine the IC50 value of this compound for SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme[13]
-
NAD+[13]
-
Developer solution[13]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[15]
-
This compound (serial dilutions)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, recombinant SIRT5 enzyme (e.g., 10 nM final concentration), and varying concentrations of this compound.[13][16][17] Allow a brief pre-incubation period (e.g., 15 minutes).[13]
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ (e.g., 250 µM) to each well.[13][15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[12][13]
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 15-30 minutes.[12]
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[12]
-
Data Analysis: Subtract background fluorescence (no enzyme control). Plot the percentage of SIRT5 activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound directly binds to and stabilizes SIRT5 within a cellular context.[3]
Objective: To confirm target engagement of this compound with SIRT5 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heating, cell lysis (e.g., freeze-thaw), and centrifugation
-
SDS-PAGE and Western blot reagents
-
Anti-SIRT5 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles) to release cellular proteins.[13]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]
-
Western Blot: Carefully collect the supernatant (soluble protein fraction). Analyze equal amounts of protein from each sample by Western blot using an anti-SIRT5 antibody.[13]
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to higher temperatures for this compound-treated samples compared to the control indicates that the compound has bound to and stabilized the SIRT5 protein.[12]
Protocol 3: Western Blot for Substrate Succinylation
This assay assesses the functional consequence of SIRT5 inhibition by measuring the change in the succinylation status of known SIRT5 substrates or the global succinyl-lysine profile.
Objective: To measure the increase in protein succinylation following this compound treatment.
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
Lysis buffer with protease and deacetylase/deacylase inhibitors
-
Anti-pan-succinyl-lysine antibody or antibody specific to a succinylated SIRT5 substrate
-
Loading control antibody (e.g., GAPDH, β-actin)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for an appropriate duration (e.g., 24 hours).[18]
-
Lysis: Wash cells with ice-cold PBS and lyse them.[18]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot: Perform Western blotting on the cell lysates. Probe membranes with an anti-pan-succinyl-lysine antibody and a loading control antibody.[18]
-
Data Analysis: Quantify the band intensities. An increase in the succinylation signal in this compound-treated cells indicates successful inhibition of SIRT5's enzymatic activity in a cellular context.[18]
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against SIRT5.
| Compound | Target | Assay Type | Reported Activity | Reference |
| This compound | SIRT5 | Desuccinylase Activity (Cell-based) | ~40-42% inhibition at 50 µM | [1][2][10] |
| This compound | SIRT1 | Activity Assay | No significant effect | [1][2][10] |
| This compound | SIRT3 | Activity Assay | ~8% inhibition at 50 µM | [2][6] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect in in vitro activity assay | 1. Compound Instability/Solubility: this compound may be degraded or precipitated in the assay buffer. 2. Incorrect Assay Conditions: Enzyme or NAD+ concentrations may be suboptimal.[11] 3. High DMSO Concentration: DMSO concentrations >1% can inhibit sirtuin activity.[11] | 1. Ensure the compound is fully dissolved and stable in the assay buffer. Check for precipitation. 2. Optimize enzyme and NAD+ concentrations. Ensure they are around the Km value for the substrate. 3. Keep the final DMSO concentration below 1%. |
| Activity in in vitro assay, but not in cell-based assay | 1. Poor Cell Permeability: this compound may not efficiently cross the cell membrane.[3] 2. Inhibitor Efflux: The compound may be actively transported out of the cell. 3. Metabolic Inactivation: The cell may metabolize and inactivate this compound. | 1. Confirm cellular uptake using methods like LC-MS/MS if possible.[18] Consider increasing incubation time or concentration, while monitoring for toxicity. 2. Perform a CETSA to confirm target engagement inside the cell.[3] A positive CETSA result proves the inhibitor is reaching SIRT5. |
| High cell toxicity or off-target effects observed | 1. Lack of Specificity: The inhibitor may be affecting other cellular targets at the concentration used.[3] 2. On-Target Toxicity: Inhibition of SIRT5 itself may be toxic in your specific cell model.[3] | 1. Perform a detailed dose-response curve to find the lowest effective concentration.[3] Use a structurally unrelated SIRT5 inhibitor as a control; if both produce the same phenotype, it's more likely on-target.[11] 2. Use SIRT5 knockout/knockdown (CRISPR/siRNA) cells. The inhibitor's phenotype should be mimicked by the genetic depletion of SIRT5.[11] |
Signaling Pathway Diagram
SIRT5 is a key regulator of mitochondrial metabolism. Its inhibition by this compound leads to the hyper-succinylation of various enzymes, altering major metabolic pathways.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Sirtuin | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
MC3482 stability problems and degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of the SIRT5 inhibitor, MC3482. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent degradation from moisture, ensure the container is tightly sealed. For molecules that require protection from light, it is advisable to use amber glass vials.[2]
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL achievable with ultrasonic assistance.[1]
Q3: How should I store this compound stock solutions?
A3: Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: While specific data on this compound's aqueous stability is limited, compounds of this nature can have limited stability in aqueous media, especially over extended periods. For multi-day experiments, consider replenishing the media with freshly diluted inhibitor daily to ensure a consistent active concentration.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer or Media
Q: I've diluted my this compound DMSO stock solution into my aqueous experimental buffer, and a precipitate has formed. What should I do?
A: This is likely due to the lower solubility of this compound in aqueous solutions compared to DMSO. Here is a workflow to address this issue:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
Q: My experimental results with this compound are variable or show weaker inhibition of SIRT5 than expected. What could be the cause?
A: Several factors could contribute to this observation:
-
Low In Vitro Potency: It has been reported that this compound exhibits relatively low in vitro potency, with one study noting 42% inhibition of SIRT5's desuccinylase activity at a concentration of 50 μM.[3][4] You may need to use higher concentrations, but be mindful of potential off-target effects and solubility limits.
-
Compound Degradation: this compound may be degrading in your experimental system.
-
Hydrolysis: The molecule contains amide bonds which could be susceptible to hydrolysis, especially with prolonged incubation in aqueous media at certain pH values.
-
Oxidation: While specific studies are lacking, complex organic molecules can be susceptible to oxidation. Ensure your media components are fresh and consider if your experimental conditions could introduce reactive oxygen species.
-
Photodegradation: Many compounds with aromatic rings can be light-sensitive.[5] It is good practice to minimize exposure of the compound and treatment media to direct light.[2]
-
-
Inaccurate Pipetting of Viscous DMSO Stock: High-concentration DMSO stock solutions can be viscous. Ensure your pipette is calibrated and that you are aspirating and dispensing slowly and completely to ensure accurate dosing.
Potential Degradation Pathways (Hypothetical)
As specific degradation pathways for this compound have not been extensively published, this diagram illustrates potential points of instability based on common chemical principles. Researchers should consider these possibilities when troubleshooting unexpected results.
Caption: Potential (hypothetical) degradation pathways for this compound.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1][2] |
Table 2: Solubility and Formulation Guidelines
| Solvent / Formulation | Concentration | Notes |
| DMSO (In Vitro Stock) | ≥ 117 mg/mL (189 mM) | Sonication is recommended.[2] |
| In Vivo Formulation 1 | ≥ 2.17 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2] |
| In Vivo Formulation 2 | ≥ 2.17 mg/mL | 10% DMSO, 90% Corn oil.[1] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability via HPLC
This protocol provides a general method to evaluate the stability of this compound in a specific buffer or medium over time.
-
Prepare a Standard: Prepare a fresh solution of this compound in your chosen buffer/medium at the desired final concentration (e.g., 50 μM). Immediately analyze this "T=0" sample via a validated HPLC method to determine the initial peak area.
-
Incubate Samples: Incubate identical preparations under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
HPLC Analysis: Analyze each time point sample using the same HPLC method.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products. The percentage of this compound remaining can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.
Protocol 2: General Cell-Based Assay for SIRT5 Activity
This protocol describes a general workflow for treating cells with this compound to assess its effect on SIRT5-regulated pathways.
-
Cell Culture: Plate cells (e.g., MDA-MB-231 or C2C12) and grow to the desired confluency.[1]
-
Compound Preparation: Prepare a fresh dilution of your this compound DMSO stock solution in the cell culture medium immediately before use. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 50 μM) for the specified duration (e.g., 24 hours).[1][6]
-
Endpoint Analysis: After treatment, harvest the cells or media for downstream analysis. This could include:
-
Western Blot: To analyze the succinylation status of known SIRT5 targets.
-
Metabolite Analysis: To measure changes in metabolites like ammonia (B1221849) or glutamate (B1630785) in the culture medium.[1][7]
-
Mitochondrial Function Assays: To assess changes in mitochondrial ROS, membrane potential, or morphology.[8]
-
Signaling Pathway Visualization
This compound inhibits the desuccinylase activity of SIRT5, which is located in the mitochondria. This leads to an increase in the succinylation of various proteins, affecting key metabolic pathways.
Caption: Effect of this compound on the SIRT5 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance | MDPI [mdpi.com]
- 5. Photochemical and oxidative degradation of the solid-state tretinoin tocoferil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing MC3482 toxicity in cell culture
Welcome to the technical support center for the use of MC3482 in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity and addressing common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent deacetylase.[1] SIRT5 is involved in regulating various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and oxidative stress responses.[2][3] By inhibiting SIRT5, this compound can modulate these cellular processes. In non-liver cells, this compound has been shown to increase ammonia (B1221849) production by regulating glutamine metabolism, which in turn can induce autophagy and mitophagy.[2][4][5]
Q2: What is a typical working concentration for this compound in cell culture?
A2: A commonly used concentration of this compound is 50 µM for 24 hours in cell lines such as the human breast cancer cell line MDA-MB-231 and the mouse myoblast cell line C2C12.[2][6] However, the optimal concentration can vary depending on the cell type and the specific experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing your working solution, dilute the stock in pre-warmed cell culture medium, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is described as a specific SIRT5 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. To confirm that the observed phenotype is due to SIRT5 inhibition, consider using a structurally different SIRT5 inhibitor as a control or employing genetic approaches such as SIRT5 knockdown (siRNA) or knockout (CRISPR) to see if they replicate the inhibitor's effects.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death or unexpected toxicity. | The concentration of this compound is too high for your specific cell line or experimental duration. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT, PrestoBlue) to assess cell health. Choose a concentration for your experiments that is well below the cytotoxic threshold. |
| The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells. A final concentration of <0.5% is generally well-tolerated, but this should be empirically determined for your cell line. | |
| On-target effects of SIRT5 inhibition are leading to cellular stress. | SIRT5 inhibition can affect metabolic pathways and increase reactive oxygen species (ROS). Measure markers of apoptosis (e.g., caspase activity) or oxidative stress to understand the mechanism of toxicity. | |
| No observable effect of this compound on the target pathway. | The concentration of this compound is too low. | Increase the concentration of this compound. A concentration of 50 µM has been shown to be effective in MDA-MB-231 and C2C12 cells.[2][6] |
| The inhibitor has poor cell permeability or is being actively transported out of the cells. | Increase the incubation time with this compound. Confirm target engagement within the cell using a technique like the Cellular Thermal Shift Assay (CETSA), if possible. | |
| The compound has degraded due to improper storage or handling. | Ensure that the this compound stock solution has been stored correctly at low temperatures and protected from light. Prepare fresh dilutions for each experiment. | |
| Inconsistent or variable results between experiments. | Inconsistent cell health or density at the time of treatment. | Standardize your cell culture conditions. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Precipitation of this compound in the cell culture medium. | Visually inspect the medium for any precipitate after adding this compound. Ensure the stock solution is fully dissolved before diluting it in the medium. Pre-warming the medium can aid solubility. |
Quantitative Data
While specific IC50 cytotoxicity values for this compound are not widely published, the following table summarizes the concentrations used in the literature and the observed effects. It is recommended to use these as a starting point for your own dose-response experiments.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| MDA-MB-231 (Human breast cancer) | 50 µM | 24 hours | Increased ammonia production, induction of autophagy and mitophagy. | [2][4] |
| C2C12 (Mouse myoblast) | 50 µM | 24 hours | Increased ammonia production, induction of autophagy and mitophagy. | [2][4] |
| 16HBE (Human bronchial epithelial) | Pretreated | Not specified | Attenuated TDI-HSA-induced inflammation and mitochondrial ROS production. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure it is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol provides a general method to determine the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]
- 3. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Impact of Serum on Sirtuin Inhibitor Activity
This technical support guide addresses common issues and questions regarding the impact of serum on the activity of sirtuin inhibitors in experimental settings.
Important Note on MC3482: Initial inquiries regarding this compound's effect on SIRT1 and SIRT2 have been noted. However, based on current scientific literature, it is crucial to clarify that This compound is a specific and selective inhibitor of Sirtuin 5 (SIRT5) and does not significantly inhibit SIRT1 or SIRT2.[1][2][3][4] This guide will therefore focus on the broader, yet critical, question of how serum affects the activity of well-characterized SIRT1 and SIRT2 inhibitors, which was the underlying query.
Frequently Asked Questions (FAQs)
Q1: Why is my sirtuin inhibitor less potent in cell culture than in biochemical assays?
A1: This is a common observation and can be attributed to several factors, a primary one being the presence of serum in the cell culture medium. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors.[5] This binding effectively sequesters the inhibitor, reducing its free concentration and thus its availability to enter the cell and interact with its target sirtuin. The unbound fraction of a drug is what is pharmacologically active.[6]
Q2: How does serum concentration affect the activity of SIRT1/SIRT2 inhibitors?
A2: The concentration of serum can have a profound impact on inhibitor efficacy. For example, the SIRT1 inhibitor EX-527 has been shown to regulate cell proliferation under low-serum (0.1%) conditions, but this effect was not observed in high-serum (10%) conditions.[7] This suggests that at higher serum concentrations, more of the inhibitor is bound by serum proteins, rendering it unable to exert its biological effect. Researchers should consider reducing serum concentration or using serum-free media when possible, after assessing the impact on cell health.
Q3: Can serum components directly interfere with my assay readout?
A3: Yes, beyond protein binding, components in serum can directly interfere with certain assay formats. For fluorometric or colorimetric assays, serum components can cause background noise or quench the signal, leading to inaccurate readings. It is recommended to run appropriate controls, such as media with serum but without cells or inhibitor, to account for this potential interference.
Q4: Should I use heat-inactivated serum? Does it make a difference?
A4: Heat inactivation (typically 30 minutes at 56°C) is a standard procedure to denature complement proteins that could interfere with immunological assays or affect certain sensitive cell lines. For most sirtuin inhibitor experiments, its impact on inhibitor binding is likely minimal compared to the effect of albumin. However, maintaining consistency in your serum source and preparation (heat-inactivated vs. not) is crucial for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor shows no effect on target acetylation in cells (e.g., no increase in acetyl-p53 for SIRT1 inhibition or acetyl-α-tubulin for SIRT2 inhibition). | 1. Serum Protein Binding: High serum concentration in the media is reducing the effective inhibitor concentration. 2. Inhibitor Instability: The compound may be unstable in the culture medium. 3. Incorrect Dose: The concentration used may be too low for a cellular context. 4. Cellular Context: The specific cell line may have high levels of drug efflux pumps or compensatory mechanisms.[8][9] | 1. Perform a dose-response curve in media with varying serum concentrations (e.g., 10%, 1%, 0.1%). Consider switching to serum-free media for the duration of the treatment if the cells can tolerate it. 2. Prepare fresh stock solutions and add the inhibitor to the media immediately before treating the cells. 3. Increase the inhibitor concentration. The effective concentration in cells is often significantly higher than the biochemical IC50. 4. Use a positive control inhibitor known to work in your cell line. Confirm target engagement using a method like the Cellular Thermal Shift Assay (CETSA).[9] |
| High variability between replicate experiments. | 1. Inconsistent Serum: Using different lots or suppliers of serum can introduce variability. 2. Inconsistent Cell State: Cell passage number, confluency, and metabolic state can alter sirtuin activity and inhibitor sensitivity.[8] 3. Assay Timing: The timing of inhibitor addition and cell harvesting is not consistent. | 1. Purchase a large batch of serum from a single lot for the entire set of planned experiments. 2. Maintain a strict protocol for cell culture, including seeding density and passage number limits. 3. Use a synchronized cell population if studying cell-cycle-dependent effects. Ensure precise timing for all experimental steps. |
| Observed cellular phenotype does not match expected outcome based on sirtuin inhibition. | 1. Off-Target Effects: At higher concentrations, the inhibitor may be affecting other proteins or pathways.[8] 2. Sirtuin Isoform Compensation: Other sirtuins or deacetylases (HDACs) may be compensating for the inhibition of the target sirtuin. | 1. Perform a dose-response analysis and use the lowest effective concentration. Validate the phenotype with a structurally different inhibitor for the same target or by using genetic knockdown (siRNA/shRNA). 2. Investigate the expression levels of other sirtuins in your cell model. Consider using combination treatments if compensation is suspected. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of two well-characterized sirtuin inhibitors. Note that IC50 values can vary based on assay conditions (e.g., substrate concentration, NAD+ concentration).[10]
Table 1: Inhibitor Potency (IC50 Values)
| Inhibitor | Primary Target | IC50 (SIRT1) | IC50 (SIRT2) | IC50 (SIRT3) | Reference(s) |
| EX-527 (Selisistat) | SIRT1 | ~38 - 98 nM | ~19.6 µM | ~48.7 µM | [7][11][12] |
| AGK2 | SIRT2 | ~30 µM | ~3.5 µM | ~91 µM | [13][14] |
Table 2: Effect of Inhibitors on Cellular Targets
| Inhibitor | Cell Line | Concentration | Duration | Effect | Reference(s) |
| EX-527 | NCI-H460 | 1 µM | 4 hrs | Increased acetyl-p53 (K382) upon DNA damage | [7] |
| AGK2 | HeLa | 50-100 µM | 24 hrs | Dose-dependent inhibition of cell proliferation | [15] |
| AGK2 | MDA-MB-231 | Varies | Varies | Increased perinuclear acetylated α-tubulin | [16] |
Signaling Pathways & Experimental Workflows
Signaling Pathways
SIRT1 and SIRT2 have distinct primary targets in different cellular compartments that are often used as readouts for their activity.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Ex-527 - XenWiki [wiki.xenbase.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing MC38 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the MC38 murine colon adenocarcinoma model. The information is designed to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of the MC38 model.
Issue 1: Poor or Inconsistent Tumor Engraftment and Growth
| Potential Cause | Recommended Solution | Supporting Evidence |
| Suboptimal Cell Health | Ensure MC38 cells are in the exponential growth phase and have a viability of over 98% at the time of injection. Avoid using overly confluent cells.[1][2] | High cell viability is crucial for successful tumor establishment. |
| Incorrect Cell Number | For subcutaneous models, a common starting point is 1 x 10⁵ to 1 x 10⁶ cells.[1][3] Lower cell numbers may result in slower or less consistent tumor growth.[3] For orthotopic models, a higher cell count of at least 2 x 10⁶ may be necessary to achieve consistent engraftment.[2] | Different inoculation sites require different cell concentrations for optimal tumor formation. |
| Improper Injection Technique (Subcutaneous) | Inject cells suspended in a volume of 100 µL of a suitable medium like DPBS or saline into the flank of the mouse.[1][3] Use a 29G needle to minimize tissue damage.[3] | Proper technique ensures the cell suspension is delivered to the desired location with minimal leakage. |
| Improper Injection Technique (Orthotopic) | The microinjection of MC38 cells into the cecal wall is a reproducible method.[2] Use a Matrigel® suspension (at least 4 mg/ml) to prevent leakage.[2] After injection, wait at least 10 seconds before needle withdrawal to allow the Matrigel to solidify.[2] | Orthotopic models are technically challenging and require precise execution to ensure tumor growth in the correct location. |
| Mouse Strain | The MC38 cell line is derived from a C57BL/6 mouse and should be used in this syngeneic host to ensure proper immune system interaction.[3][4] | Using an immunocompetent, syngeneic host is critical for studying immuno-oncology responses. |
Issue 2: High Variability in Tumor Growth Between Animals
| Potential Cause | Recommended Solution | Supporting Evidence |
| Inconsistent Cell Suspension | Ensure the cell suspension is homogenous and free of clumps before injection. Gently pipette the suspension before drawing it into the syringe for each animal. | A non-homogenous suspension will result in different numbers of viable cells being delivered to each mouse. |
| Variable Injection Site | For subcutaneous injections, consistently use the same location on the flank for all animals in a cohort. | The anatomical location of the tumor can influence its growth and immune microenvironment.[5] |
| Environmental Factors | House mice in a consistent and enriched environment. Studies have shown that an enriched environment can slow tumor growth.[6] | Environmental stressors can impact the physiological state of the animals and influence experimental outcomes. |
Issue 3: Unexpected Immune Response or Lack of Response to Immunotherapy
| Potential Cause | Recommended Solution | Supporting Evidence |
| Choice of Tumor Model (Subcutaneous vs. Orthotopic) | The tumor implantation site significantly impacts the tumor immune microenvironment and response to immunotherapy.[5][7][8] Orthotopic tumors may exhibit a more robust immune response compared to subcutaneous tumors.[7] Consider the biological question being asked when choosing the model. Subcutaneous models are simpler and offer reproducible growth, while orthotopic models better mimic the natural tumor microenvironment.[3][9] | The immune context of the tumor is critical for its interaction with immunotherapies. |
| Timing of Treatment | The immune landscape of MC38 tumors evolves as they grow.[3][9] Early-stage tumors may have a different immune infiltrate than late-stage tumors.[3][9] Initiate treatment at a consistent and relevant time point based on the therapeutic mechanism. | The timing of therapeutic intervention can dramatically alter the outcome of the experiment. |
| Tumor Immunogenicity | While considered immunogenic, the intrinsic immunogenicity of MC38 can be a limiting factor.[10] For certain studies, consider using an engineered MC38 line expressing a model antigen like ovalbumin (MC38-OVA) to enhance T-cell mediated immunity.[10] | Enhancing the antigenicity of the tumor can provide a more robust system for studying anti-tumor immune responses. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended mouse strain for the MC38 model?
A1: The MC38 cell line was derived from a C57BL/6 mouse, and therefore, C57BL/6 is the recommended syngeneic, immunocompetent host.[3][4] This ensures a functional immune system that can interact with the tumor and respond to immunotherapies.
Q2: What are the key differences between a subcutaneous and an orthotopic MC38 model?
A2: The primary differences lie in the tumor microenvironment and the model's clinical relevance.
-
Subcutaneous Model:
-
Orthotopic Model:
-
Advantages: More physiologically relevant as it mimics tumor growth in the native colonic microenvironment, which can lead to a more representative immune response.[2][3][7]
-
Disadvantages: Technically more challenging, with potentially lower and more variable tumor take rates.[2][7] Monitoring tumor growth is more difficult.[9]
-
Q3: How many cells should I inject to establish an MC38 tumor?
A3: The number of cells depends on the desired tumor growth kinetics and the implantation site.
-
Subcutaneous: Inoculation with 1 x 10⁵ MC38 cells can produce consistent engraftment and desirable tumor growth kinetics.[3] A range of 1 x 10⁵ to 1 x 10⁶ cells is commonly used.[1][3]
-
Orthotopic: A higher cell number, such as 2 x 10⁶ cells, is recommended to improve the consistency of tumor engraftment.[2] Lower cell counts have been shown to result in few or no tumors.[2]
Q4: What is the typical growth rate of subcutaneous MC38 tumors?
A4: Subcutaneous MC38 tumors have a moderate growth rate, with an in vivo doubling time of approximately 4 days.[11] This growth rate allows for a therapeutic window of up to three weeks for test agents to elicit an anti-tumor response.[11]
Q5: What are some key immune characteristics of the MC38 model?
A5: The MC38 model is considered immunogenic and is responsive to immune checkpoint inhibitors.[3][11] The tumor microenvironment is characterized by:
-
Infiltration of T cells, including CD4+ and CD8+ T cells.[3]
-
Expression of the inhibitory ligand PD-L1 by tumor and myeloid cells.[3]
-
Recruitment of regulatory T cells (Tregs).[3]
-
The potential for CD8+ T cell dysfunction or exhaustion in later-stage tumors.[3]
Quantitative Data Summary
Table 1: Subcutaneous MC38 Tumor Growth Kinetics with Varying Cell Inoculum
| Number of Inoculated Cells | Mean Time to Reach 150 mm² | Engraftment Rate | Reference |
| 1 x 10⁵ | ~23 days | Consistent | [3] |
| 5 x 10⁵ | Faster than 1 x 10⁵ | Consistent | [3] |
| 1 x 10⁶ | Fastest growth | Consistent | [3] |
Table 2: Response of Subcutaneous MC38 Tumors to Checkpoint Inhibitors
| Treatment | Outcome | Reference |
| Anti-mPD-1 | Significant anti-tumor activity | [11] |
| Anti-mPD-L1 | Significant anti-tumor activity | [11] |
| Anti-mCTLA-4 | Significant anti-tumor activity | [11] |
| Anti-mOX40 | Moderate anti-tumor activity | [11] |
| Anti-mGITR | Least amount of anti-tumor activity | [11] |
Table 3: Comparison of Immune Response in Subcutaneous vs. Orthotopic MC38 Models
| Immune Parameter | Subcutaneous Tumors | Orthotopic Tumors | Reference |
| Overall Immune Response | Weaker | More robust | [7] |
| Cytokine Expression (IL-6, IL-2, IFNγ, Granzyme B) | Lower | Higher | [7] |
| Response to Anti-PD-1/PD-L1 | Can be sensitive, but some studies show a lack of response.[5][8] | Meaningful response with incidences of complete regression.[8] |
Experimental Protocols
Protocol 1: Subcutaneous MC38 Tumor Implantation
-
Cell Preparation:
-
Culture MC38 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[12]
-
Harvest cells during the exponential growth phase using trypsin.
-
Wash the cells extensively with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[3]
-
Resuspend the cells in DPBS at the desired concentration (e.g., 1 x 10⁶ cells/mL for a 1 x 10⁵ cell injection in 100 µL).[3]
-
Perform a viable cell count using trypan blue exclusion, ensuring viability is >98%.[1]
-
-
Animal Procedure:
-
Use 6-8 week old female C57BL/6 mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right hind flank of the mouse.[3]
-
Use a 0.5 mL insulin (B600854) syringe with a 29G needle.[3]
-
-
Tumor Monitoring:
Protocol 2: Orthotopic (Intracecal) MC38 Tumor Implantation
-
Cell Preparation:
-
Prepare MC38 cells as described for the subcutaneous model.
-
Resuspend the cells in a 1:1 ratio of medium to Matrigel® Basement Membrane Matrix at a concentration of 2 x 10⁶ cells per 50 µL.[2] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Animal Procedure (requires aseptic surgical technique):
-
Anesthetize a C57BL/6 mouse with isoflurane.
-
Make a small midline abdominal incision to expose the cecum.[2]
-
Exteriorize the cecum and keep it hydrated with sterile saline.[2]
-
Under microscopic visualization, carefully inject 50 µL of the cell/Matrigel suspension into the cecal wall from the serosal side.[2] A successful injection will result in a visible bulla without leakage.[2]
-
Return the cecum to the peritoneum and close the muscle and skin layers with sutures.[2]
-
-
Post-Operative Care and Monitoring:
-
Provide appropriate post-operative analgesia and care.
-
Monitor animal health and weight.
-
Tumor growth can be monitored by imaging techniques (e.g., bioluminescence if using luciferase-expressing cells) or at the study endpoint.
-
Visualizations
Caption: Experimental workflow for MC38 tumor model delivery.
Caption: Troubleshooting inconsistent MC38 tumor growth.
Caption: Key immune interactions in the MC38 tumor model.
References
- 1. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 4. td2inc.com [td2inc.com]
- 5. Frontiers | Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy [frontiersin.org]
- 6. Enriched environments slow tumor growth in mice [jax.org]
- 7. Tumor location impacts immune response in mouse models of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. Frontiers | Inhibition of MC38 colon cancer growth by multicomponent chemoimmunotherapy with anti-IL-10R antibodies, HES-MTX nanoconjugate, depends on application of IL-12, IL-15 or IL-18 secreting dendritic cell vaccines [frontiersin.org]
issues with repeated freeze-thaw cycles of MC3482
Welcome to the technical support center for MC3482. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues and questions related to the handling and stability of this compound, with a particular focus on the challenges associated with repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be aliquoted into single-use volumes and stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[1]. It is crucial to avoid repeated freeze-thaw cycles[1][2].
Q3: Why is it important to avoid repeated freeze-thaw cycles with this compound?
A3: Repeated freeze-thaw cycles can lead to the degradation of small molecule inhibitors like this compound. This can result in a decrease in the actual concentration of the active compound in your solution, leading to inaccurate and irreproducible experimental results. Furthermore, freeze-thaw cycles can cause the compound to precipitate out of solution, especially at high concentrations.
Q4: How many times can I safely freeze and thaw my this compound stock solution?
A4: To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes after preparation. This practice minimizes the need for repeated freeze-thaw cycles. If aliquoting is not possible, the number of freeze-thaw cycles should be kept to an absolute minimum. While some stable compounds might withstand a few cycles, there is no specific data on this compound to guarantee its stability after multiple freeze-thaw events. A conservative approach is to discard any stock solution that has undergone more than one or two freeze-thaw cycles.
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation upon thawing can indicate that the compound has fallen out of solution. This can be due to the concentration being too high for the solvent under freeze-thaw stress, or it could be a sign of degradation. You can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing. However, if the precipitate does not fully dissolve, or if you have subjected the solution to multiple freeze-thaw cycles, it is best to prepare a fresh stock solution to ensure accurate concentration and activity.
Q6: How can I check if my this compound has degraded due to improper storage or handling?
A6: The most reliable method to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)[3]. This can determine the purity and concentration of the active compound. A decrease in the peak area corresponding to this compound or the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected results in my assay.
This could be a primary indicator of this compound degradation.
Data Presentation: Storage Recommendations
| Condition | Temperature | Duration | Recommendation |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 2 years[1] | Best practice. Aliquot into single-use volumes. |
| Stock Solution in DMSO | -20°C | Up to 1 year[1] | Acceptable for shorter term. Aliquot into single-use volumes. |
Experimental Protocols
Protocol: Assessment of this compound Stability after Repeated Freeze-Thaw Cycles using HPLC
This protocol outlines a general procedure to quantify the degradation of this compound after subjecting it to multiple freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other appropriate mobile phase)
-
HPLC system with a UV or MS detector
-
-80°C freezer and room temperature benchtop
Methodology:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your "T0" (Time Zero) sample.
-
Initial Analysis (T0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase. Inject a defined volume into the HPLC system and record the chromatogram. The peak area of this compound at T0 will serve as the baseline.
-
Freeze-Thaw Cycles:
-
Place the stock solution vial at -80°C for at least 1 hour (or until completely frozen).
-
Thaw the vial at room temperature until the solution is completely liquid. This constitutes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After 1, 3, 5, and 10 freeze-thaw cycles, take an aliquot of the stock solution and prepare it for HPLC analysis as described in step 2.
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T0 sample using the following formula: % Remaining = (Peak Area at Cycle X / Peak Area at T0) * 100
-
Plot the percentage of remaining this compound against the number of freeze-thaw cycles.
-
References
Validation & Comparative
A Head-to-Head Comparison of MC3482 and Suramin for SIRT5 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological functions of a target protein. This guide provides a comprehensive, data-driven comparison of two commonly used inhibitors of Sirtuin 5 (SIRT5), MC3482 and Suramin (B1662206), to aid in the selection of the most appropriate tool for research and development.
SIRT5, a member of the NAD+-dependent lysine (B10760008) deacylase family, has emerged as a key regulator of mitochondrial metabolism and cellular homeostasis. Its primary enzymatic activities include desuccinylation, demalonylation, and deglutarylation of lysine residues on a variety of protein substrates. Given its role in diverse physiological and pathological processes, including cancer metabolism, fatty acid oxidation, and the urea (B33335) cycle, SIRT5 has become an attractive target for therapeutic intervention. This guide offers an objective comparison of the performance, selectivity, and mechanisms of action of this compound and Suramin, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The inhibitory potential of a compound is primarily defined by its potency, commonly expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against other related enzymes. The following tables summarize the available quantitative data for this compound and Suramin as SIRT5 inhibitors. It is important to note that the IC50 values presented are compiled from various sources and may have been determined under different experimental conditions.
Table 1: Potency Against SIRT5
| Inhibitor | Type | Mechanism of Action | SIRT5 IC50 (µM) | Reference |
| This compound | Small Molecule | Specific | >50 (42% inhibition at 50 µM for desuccinylase activity) | [1][2] |
| Suramin | Small Molecule | Non-Specific | 22 - 25 (deacetylase activity) | [3][4] |
Table 2: Selectivity Profile Against Sirtuin Isoforms
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | Notes | Reference |
| This compound | Not significantly inhibited | Not specified | Not significantly inhibited | >50 | Selective for SIRT5 over SIRT1 and SIRT3. | [1][2] |
| Suramin | 0.297 | 1.15 | Not specified | 22 | Pan-sirtuin inhibitor, also inhibits other enzymes. | [5][6] |
Mechanism of Action
This compound is a specific inhibitor of SIRT5.[7] It has been shown to inhibit the desuccinylating activity of SIRT5 in cells without affecting the overall protein expression levels of SIRT5.[7]
Suramin , in contrast, is a non-selective inhibitor of sirtuins and other NAD+/NADP+-dependent enzymes.[2] Its mechanism of action against SIRT5 involves binding to multiple sites on the enzyme, including the NAD+ binding pocket, the substrate-binding site, and the product binding site.[8] This multi-site binding can induce the dimerization of SIRT5, contributing to its inhibitory effect.[2] However, its lack of specificity is a critical consideration for its use in research.[2]
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the characterization of SIRT5 inhibitors.
In Vitro SIRT5 Enzymatic Activity Assay (Fluorogenic)
This biochemical assay is commonly used to determine the IC50 value of an inhibitor for SIRT5's deacylase activity using a purified enzyme and a synthetic substrate.
Objective: To determine the IC50 value of an inhibitor for SIRT5 desuccinylase activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., based on a known SIRT5 target)
-
NAD+
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound, Suramin) serially diluted
-
96-well or 384-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, recombinant SIRT5 enzyme, and varying concentrations of the test inhibitor. Allow for a brief pre-incubation period (e.g., 15 minutes).
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer typically contains an enzyme that cleaves the desuccinylated substrate, releasing a fluorophore.
-
Incubation: Incubate at room temperature for an additional period (e.g., 15 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of SIRT5 Inhibition in Cells
This cell-based assay assesses the ability of an inhibitor to increase the succinylation of SIRT5 substrate proteins within a cellular context.
Objective: To detect the inhibition of SIRT5 in cell culture by measuring the increase in protein succinylation.
Materials:
-
Cell line of interest (e.g., HEK293T, MDA-MB-231)
-
Cell culture medium and reagents
-
SIRT5 inhibitor (this compound or Suramin)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pan-succinyl-lysine, anti-SIRT5, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the SIRT5 inhibitor at various concentrations or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-succinyl-lysine) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the succinylated proteins and normalize to the loading control. Compare the levels of protein succinylation in inhibitor-treated cells to the vehicle-treated control cells. Increased succinylation indicates inhibition of SIRT5 activity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental logic, the following diagrams were generated using the Graphviz DOT language.
The diagram above illustrates the central role of SIRT5 in mitochondrial metabolism. SIRT5 utilizes NAD+ to remove succinyl groups from various metabolic enzymes, thereby modulating their activity. Both this compound and Suramin act by inhibiting this desuccinylase activity.
This flowchart outlines the key steps in comparing SIRT5 inhibitors using both in vitro enzymatic assays and cell-based western blot analysis.
This diagram provides a logical comparison of this compound and Suramin, highlighting the key difference in their selectivity for SIRT5.
Conclusion
The choice between this compound and Suramin for SIRT5 inhibition studies depends heavily on the specific research question.
This compound emerges as the superior choice for studies aiming to specifically elucidate the biological roles of SIRT5. Its higher selectivity for SIRT5 over other sirtuin isoforms minimizes the risk of off-target effects, leading to a more straightforward interpretation of experimental results.[1][2]
Suramin , while a potent inhibitor of SIRT5, exhibits broad-spectrum activity against other sirtuins and various other enzymes.[5][6] This lack of selectivity can complicate the attribution of observed biological effects solely to the inhibition of SIRT5. However, in contexts where broader sirtuin inhibition is desired or as a historical reference compound, Suramin may still have its applications.
For researchers focused on dissecting the specific functions of SIRT5 in health and disease, the use of a selective inhibitor like this compound is highly recommended to ensure the validity and clarity of the research findings.
References
- 1. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of MC3482 Results with Genetic Knockdown: A Comparative Guide for Target Validation
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step. This guide provides a framework for cross-validating the effects of the Sirtuin 5 (SIRT5) inhibitor, MC3482, with genetic knockdown of SIRT5, ensuring that the observed phenotypes are a direct result of SIRT5 inhibition.
SIRT5 is a mitochondrial NAD+-dependent deacylase that plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins.[1] Its involvement in various pathological conditions, including cancer and metabolic diseases, has made it an attractive therapeutic target. This compound is a specific inhibitor of SIRT5, acting by blocking its desuccinylating activity.[2][3][4] To rigorously validate that the cellular effects of this compound are mediated through SIRT5, it is essential to compare them with the effects of reducing SIRT5 protein levels via genetic methods like siRNA or shRNA. This guide outlines the experimental data, protocols, and logical framework for this cross-validation.
Data Presentation: Pharmacological vs. Genetic Inhibition of SIRT5
The following table summarizes the comparative effects of this compound treatment and SIRT5 genetic knockdown on various cellular and molecular parameters. The concordance between the two approaches strengthens the evidence for on-target activity of this compound.
| Parameter | Effect of this compound (SIRT5 Inhibitor) | Effect of SIRT5 Genetic Knockdown (siRNA/shRNA) | Concordance |
| Global Protein Succinylation | Increased | Increased | High |
| SIRT5 Target Succinylation (e.g., HADHA, CPT2) | Increased[5][6] | Increased[6] | High |
| Autophagy/Mitophagy | Increased[3] | Increased[3] | High |
| Cell Viability | Decreased in certain cancer cell lines | Decreased in certain cancer cell lines | High |
| Fatty Acid Oxidation (FAO) | Decreased[5] | Decreased | High |
| Ammonia Production | Increased[4] | Increased[4] | High |
| Reactive Oxygen Species (ROS) Production | Increased | Increased | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments in the cross-validation of this compound and SIRT5 genetic knockdown.
SIRT5 Genetic Knockdown using siRNA
This protocol describes the transient knockdown of SIRT5 in cultured cells.
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute SIRT5-targeting siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess SIRT5 protein levels by Western Blot to confirm knockdown efficiency.
This compound Treatment
-
Cell Seeding: Plate cells at the desired density for the specific downstream assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution to the desired final concentration in a complete cell culture medium. A vehicle control (DMSO) should be run in parallel. A typical working concentration for this compound is 50 µM.[3]
-
Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) before analysis.
Western Blot Analysis for SIRT5 and Protein Succinylation
This protocol is used to confirm SIRT5 knockdown and to assess the succinylation status of its target proteins.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against SIRT5 or a pan-succinyl-lysine antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
The following diagrams illustrate the key workflows and pathways discussed in this guide.
Experimental workflow for cross-validation.
SIRT5 signaling and points of intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MC3482 Across Diverse Cell Lines: A Researcher's Guide
For Immediate Release
This publication provides a comprehensive comparative analysis of the SIRT5 inhibitor, MC3482, detailing its performance across various cell lines and in comparison to other sirtuin modulators. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research. Herein, we present quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate informed decisions in experimental design.
Performance of this compound and Alternatives in Vitro
This compound is a specific inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent lysine (B10760008) deacylase that plays a crucial role in regulating cellular metabolism.[1] Its inhibitory action on SIRT5's desuccinylating activity has been observed to induce autophagy and mitophagy in cancer cells.[1] The following tables summarize the available quantitative data on the efficacy of this compound and other SIRT5 inhibitors in various cell lines.
| Inhibitor | Cell Line(s) | IC50/Effective Concentration | Key Findings |
| This compound | MDA-MB-231 (Breast Cancer), C2C12 (Mouse Myoblast) | 50 µM | Inhibits SIRT5 desuccinylating activity, leading to increased ammonia (B1221849) levels and subsequent autophagy and mitophagy.[2] |
| 16HBE (Human Bronchial Epithelial) | Not specified | Pre-treatment with this compound decreased mitochondrial ROS production and reduced the expression of inflammatory markers.[3] | |
| Other SIRT5 Inhibitors | |||
| NRD167 | SKM-1, OCI-AML2 (Acute Myeloid Leukemia) | 5-10 µM | Induced apoptosis. |
| DK1-04e | MCF7 (Breast Cancer) | Not specified | Increased global lysine succinylation. |
| Suramin | A549 (Non-Small Cell Lung Cancer) | Not specified | Non-selective inhibitor; reduced cell proliferation. |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Key Experimental Protocols
To ensure reproducibility and standardization of future studies, detailed methodologies for critical experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound and other compounds of interest
-
Target cell lines (e.g., MDA-MB-231, C2C12, 16HBE)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4][5]
In Vitro SIRT5 Activity Assay
This fluorogenic assay measures the desuccinylase activity of SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate
-
NAD+
-
Assay Buffer
-
Developer solution
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a black 96-well plate, add assay buffer, NAD+, the fluorogenic substrate, and the SIRT5 enzyme. For inhibitor screening, pre-incubate the enzyme with the inhibitor (e.g., this compound) before adding the substrate.[6][7]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well, which stops the enzymatic reaction and generates a fluorescent signal from the desuccinylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT5 inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated.
References
- 1. SIRT5 Directly Inhibits the PI3K/AKT Pathway in Prostate Cancer Cell Lines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
MC3482: A Novel SIRT5 Inhibitor for Inflammation Regulation
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the exploration of novel mechanisms of action is paramount for the development of more targeted and effective treatments. MC3482, a specific inhibitor of Sirtuin 5 (SIRT5), has emerged as a promising candidate with a distinct anti-inflammatory profile. This guide provides a comparative analysis of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, to highlight its unique therapeutic potential. While direct comparative studies are not yet available, this document synthesizes existing experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound are intrinsically linked to its inhibition of SIRT5, a mitochondrial deacetylase. In contrast, Ibuprofen and Celecoxib exert their effects through the well-established cyclooxygenase (COX) pathway.
This compound: As a SIRT5 inhibitor, this compound modulates inflammatory responses through several key mechanisms:
-
Annexin-A1 Desuccinylation: In the context of neuroinflammation, such as in ischemic stroke, this compound prevents the SIRT5-mediated desuccinylation of Annexin-A1. This promotes the membrane recruitment and extracellular secretion of Annexin-A1, a potent anti-inflammatory protein, thereby alleviating inflammation.
-
Mitochondrial Regulation: In an experimental asthma model, this compound was shown to decrease mitochondrial reactive oxygen species (ROS) production. This reduction in oxidative stress contributes to the attenuation of airway inflammation.
-
Cytokine Modulation: Across various inflammatory models, this compound has been observed to decrease the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), while increasing the levels of anti-inflammatory cytokines like Interleukin-4 (IL-4) and Transforming Growth Factor-β (TGF-β).
Ibuprofen: A non-selective COX inhibitor, Ibuprofen blocks the activity of both COX-1 and COX-2 enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Celecoxib: As a selective COX-2 inhibitor, Celecoxib primarily targets the COX-2 enzyme, which is upregulated during inflammation.[3][4] This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[3][4]
Comparative Efficacy: A Look at the Data
While direct head-to-head studies are lacking, the following tables summarize the reported anti-inflammatory effects of this compound in various preclinical models. A qualitative comparison with the known effects of Ibuprofen and Celecoxib is provided.
Table 1: Effect on Pro-Inflammatory Cytokines
| Compound | Model | Key Cytokine(s) | Observed Effect |
| This compound | Ischemic Stroke (mice) | TNF-α, IL-1β, IL-6 | Reduction in cytokine levels |
| Experimental Asthma (mice) | IL-6, IL-1β | Reduction in cytokine levels | |
| Inflammatory Pain (mice) | TNF-α, IL-1β | Reduction in cytokine levels | |
| Ibuprofen | Various inflammatory models | Prostaglandins (indirectly affects cytokines) | Broad reduction in pro-inflammatory mediators |
| Celecoxib | Various inflammatory models | Prostaglandins (indirectly affects cytokines) | Selective reduction in pro-inflammatory mediators |
Table 2: Effect on Anti-Inflammatory Cytokines
| Compound | Model | Key Cytokine(s) | Observed Effect |
| This compound | Inflammatory Pain (mice) | IL-4, TGF-β | Increase in cytokine levels |
| Ibuprofen | Not a primary mechanism | N/A | Limited direct effect |
| Celecoxib | Not a primary mechanism | N/A | Limited direct effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of this compound.
Ischemic Stroke Model
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Middle cerebral artery occlusion (MCAO) is performed to induce ischemic stroke.
-
Treatment: this compound is administered via intracerebroventricular injection.
-
Analysis: Infarct volume is measured by TTC staining. Neurological deficits are assessed using a scoring system. Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain tissue are quantified by ELISA or Western blot. Succinylation levels of Annexin-A1 are determined by immunoprecipitation and Western blot.
Experimental Asthma Model
-
Animal Model: Ovalbumin (OVA)-sensitized and challenged BALB/c mice.
-
Procedure: Mice are sensitized with OVA and subsequently challenged with aerosolized OVA to induce allergic airway inflammation.
-
Treatment: this compound is administered intraperitoneally or intranasally.
-
Analysis: Airway hyperresponsiveness is measured. Inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF) is counted. Levels of IL-6 and IL-1β in the BALF are quantified by ELISA. Mitochondrial ROS production in lung tissue is assessed using fluorescent probes.
Inflammatory Pain Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Complete Freund's Adjuvant (CFA) is injected into the paw to induce persistent inflammatory pain.
-
Treatment: this compound is administered systemically.
-
Analysis: Paw withdrawal threshold to mechanical stimuli is measured. Levels of TNF-α, IL-1β, IL-4, and TGF-β in the paw tissue are quantified by ELISA or RT-PCR.
Visualizing the Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and the COX inhibitors.
Caption: this compound inhibits SIRT5, leading to reduced inflammation.
Caption: COX inhibitors reduce inflammation by blocking prostaglandin (B15479496) synthesis.
Conclusion and Future Directions
This compound represents a novel approach to anti-inflammatory therapy by targeting the mitochondrial enzyme SIRT5. Its distinct mechanism of action, which involves the modulation of protein succinylation, mitochondrial ROS production, and a unique cytokine profile, sets it apart from traditional NSAIDs like Ibuprofen and Celecoxib. The preclinical data suggest its potential efficacy in a range of inflammatory conditions, including neuroinflammation and asthma.
However, the current understanding of this compound is based on preclinical models, and direct comparative studies with established anti-inflammatory agents are needed to fully elucidate its therapeutic potential and safety profile. Future research should focus on:
-
Conducting head-to-head preclinical studies comparing the efficacy and side-effect profiles of this compound with NSAIDs.
-
Further elucidating the downstream signaling pathways affected by SIRT5 inhibition in different inflammatory contexts.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in larger animal models to inform potential clinical development.
The continued investigation of this compound and other SIRT5 inhibitors holds promise for the development of a new class of anti-inflammatory drugs with a targeted and potentially more favorable safety profile.
References
Comparative Efficacy of MC3482: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5). The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
In Vitro Efficacy of this compound
This compound has demonstrated direct engagement with its target, SIRT5, and induction of downstream cellular processes such as autophagy in various cell lines.
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration | Result | Reference |
| SIRT5 Desuccinylase Activity Inhibition | MDA-MB-231 | 50 µM | 42% inhibition | [1] |
| SIRT5 Inhibition (Biochemical Assay) | Not specified | Low-micromolar | Potent and selective inhibition | [2] |
| Autophagy and Mitophagy Induction | MDA-MB-231, C2C12 | 50 µM | Increased | [3] |
| Proliferation Reduction | Leukemia, melanoma, and pancreatic cancer models | Effective doses | 30-60% viability reduction | [2] |
Experimental Protocols
1. SIRT5 Enzymatic Activity Assay (In Vitro)
This protocol outlines the direct measurement of this compound's ability to inhibit SIRT5's desuccinylase activity.
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate
-
NAD+
-
Developer solution
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (serial dilutions)
-
96-well or 384-well microplate (black, flat-bottom)
-
Fluorescence plate reader
-
-
Procedure:
-
In a microplate, add the assay buffer, recombinant SIRT5 enzyme, and varying concentrations of this compound.
-
Allow a brief pre-incubation period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the percentage of SIRT5 activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
2. Assessment of Autophagy via Western Blot for LC3 Conversion
This protocol details the semi-quantitative analysis of autophagy by monitoring the conversion of LC3-I to LC3-II.
-
Materials:
-
Cell lines (e.g., MDA-MB-231, C2C12)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration (e.g., 50 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
-
Signaling Pathway
In Vivo Efficacy of this compound
This compound has been evaluated in preclinical animal models for its therapeutic potential in conditions such as ischemic stroke and asthma.
Quantitative Data Summary
Ischemic Stroke Model (Mouse)
| Parameter | Dosage | Administration Route | Outcome | Reference |
| Infarct Size | 2 mg/kg daily for 7 days | Lateral ventricular injection | Significant reduction | [4] |
| Neurological Function | 2 mg/kg daily for 7 days | Lateral ventricular injection | Improvement in long-term neurological function | [4] |
Asthma Model (Mouse)
| Parameter | Treatment | Outcome | Reference |
| Airway Hyperresponsiveness (AHR) | This compound | Dramatically attenuated | [5] |
| Airway Inflammation | This compound | Dramatically attenuated | [5] |
| Inflammatory Cytokines (IL-6, IL-1β) in 16HBE cells | This compound pre-treatment | Reduced expression | [5] |
Experimental Protocols
1. Ischemic Stroke Mouse Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male C57BL/6J mice.
-
Induction of Ischemia:
-
Anesthetize the mouse.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Temporarily ligate the CCA and ECA.
-
Insert a filament into the ICA to occlude the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 2 mg/kg) or vehicle daily for a specified period (e.g., 7 days) via lateral ventricular injection following the onset of MCAO.[4]
-
-
Assessment of Outcome:
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue will be red. Calculate the infarct volume as a percentage of the total brain volume.
-
2. Allergic Asthma Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Asthma:
-
Sensitization: Sensitize mice with an allergen, such as ovalbumin (OVA) or toluene-2, 4-diisocyanate (TDI), typically via intraperitoneal injection.[5]
-
Challenge: Subsequently, challenge the sensitized mice with the same allergen, usually through intranasal administration or inhalation, to induce an asthmatic response.[5]
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice before or during the challenge phase.
-
-
Assessment of Outcome:
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IL-6, IL-1β) in the BAL fluid or lung homogenates using ELISA or other immunoassays.
-
Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and collagen deposition.
-
Experimental Workflow and Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Sirtuin 5 Inhibitor this compound Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MC3482: A Comparative Literature Review of a Specific SIRT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sirtuin inhibitor MC3482 with other known sirtuin inhibitors. The following sections detail its performance based on available experimental data, outline relevant experimental protocols, and visualize its mechanism of action through signaling pathway diagrams.
Performance Comparison of Sirtuin Inhibitors
This compound has been identified as a specific inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase.[1][2][3] SIRT5 is primarily located in the mitochondria and is involved in regulating various metabolic pathways by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues.[4][5]
While a precise IC50 value for this compound against SIRT5 is not consistently reported in the literature, its inhibitory activity has been characterized. In human breast cancer cells (MDA-MB-231), this compound demonstrated a dose-dependent inhibition of SIRT5-mediated desuccinylation, achieving 42% inhibition at a concentration of 50 μM.[6][7] The compound has shown selectivity for SIRT5 over SIRT1 and SIRT3.[6][7]
For a comparative overview, the following table summarizes the available quantitative data for this compound and other selected sirtuin inhibitors.
| Inhibitor | Target Sirtuin(s) | IC50 (µM) | Selectivity Profile | Reference(s) |
| This compound | SIRT5 | >50 (42% inhibition at 50 µM) | Selective over SIRT1 and SIRT3 | [4][6][7] |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22-25 (SIRT5) | Non-specific | [4] |
| Nicotinamide | Pan-sirtuin inhibitor | ~1600 (SIRT5 deacetylation) | Inhibits SIRT1-7 | [4] |
| Sirtinol | SIRT1, SIRT2 | 131 (SIRT1), 38 (SIRT2) | - | [2] |
| AGK2 | SIRT2 | 3.5 | >14-fold selective over SIRT1/3 | [8] |
| Tenovin-6 | SIRT1, SIRT2 | Not specified | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are key experimental protocols relevant to the characterization of this compound and other sirtuin inhibitors.
In Vitro SIRT5 Desuccinylase Activity Assay (Fluorogenic)
This assay is commonly used to determine the inhibitory potency (IC50) of compounds against SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., based on a known SIRT5 target)
-
NAD+
-
Developer solution (containing trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound)
-
96-well or 348-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, recombinant SIRT5 enzyme, and varying concentrations of the test inhibitor. Allow for a brief pre-incubation period (e.g., 15 minutes).
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional period (e.g., 30 minutes) at 37°C.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from a no-enzyme control). Plot the percentage of SIRT5 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1][9][10]
Western Blot for Cellular SIRT5 Inhibition
This method assesses the ability of an inhibitor to increase the succinylation of SIRT5 target proteins within a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
SIRT5 inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies (anti-pan-succinyl-lysine, anti-SIRT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Culture cells and treat with the SIRT5 inhibitor at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against pan-succinyl-lysine to detect changes in global protein succinylation.
-
Probe separate blots with anti-SIRT5 to confirm consistent enzyme levels and with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in protein succinylation in inhibitor-treated samples compared to the control.[11]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the desuccinylase activity of SIRT5. One of the key pathways regulated by SIRT5 is glutamine metabolism, through its interaction with glutaminase (B10826351) (GLS).[12][13] SIRT5 desuccinylates and stabilizes GLS, a critical enzyme in the conversion of glutamine to glutamate.[12] By inhibiting SIRT5, this compound leads to an increase in the succinylation of GLS, promoting its degradation and thereby reducing glutamine metabolism.[12]
Below are diagrams generated using Graphviz to visualize the experimental workflow and the SIRT5 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. An optimized desuccinylase activity assay reveals a difference in desuccinylation activity between proliferative and differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MC3482 and Novel SIRT5 Inhibitors: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of the established Sirtuin 5 (SIRT5) inhibitor, MC3482, and a selection of recently developed, novel SIRT5 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research applications.
Introduction to SIRT5 Inhibition
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins. This post-translational modification is critical for the function of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and ammonia (B1221849) detoxification.[1][2] Given its central role in cellular energy homeostasis, SIRT5 has emerged as a promising therapeutic target for a variety of diseases, including cancer and metabolic disorders. The development of potent and selective SIRT5 inhibitors is therefore a key area of research.
Performance Comparison of SIRT5 Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of novel, potent SIRT5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 | Selectivity Notes | Reference |
| This compound | SIRT5 (desuccinylase activity) | ~42% inhibition at 50 µM (in cells) | No significant impact on SIRT1 or SIRT3 activities. | [3] |
| Compound 47 | SIRT5 | 0.21 µM | >3800-fold selective over SIRT1/2/3/6. | |
| Compound 58 | SIRT5 | 310 nM | Selective over SIRT1/3. | |
| ε-N-thioglutaryllysine derivative 8 | SIRT5 | 120 nM | Low inhibition of SIRT1-3 and SIRT6. | |
| JH-I5-2 | SIRT5 | 2.1 µM | A thiourea-based inhibitor. | |
| Compound 32 | Human SIRT5 deacylase | 0.11 µM | A potent inhibitor. | |
| Cyclic Pentapeptide (Compound 5) | SIRT5 | 7.5 µM | Selective versus human SIRT1/2/3/6. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the SIRT5 signaling pathway and a typical experimental workflow for inhibitor evaluation.
Figure 1: SIRT5 signaling pathway and mechanism of inhibition.
Figure 2: A typical workflow for a fluorogenic SIRT5 inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of SIRT5 inhibitors. The following is a generalized protocol for a common fluorescence-based SIRT5 inhibition assay used to determine IC50 values.
Fluorogenic SIRT5 Desuccinylation Assay
This assay quantifies the ability of a compound to inhibit the desuccinylase activity of SIRT5.
I. Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic substrate (e.g., a succinylated peptide with a fluorophore and a quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
Test inhibitor compounds (e.g., this compound, novel inhibitors) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Prepare a master mix containing the SIRT5 enzyme, fluorogenic substrate, and NAD+ in the assay buffer.
-
-
Reaction Setup:
-
To the wells of a 384-well plate, add the desired concentration of the test inhibitor.
-
Include appropriate controls: a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding the master mix to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the desuccinylation reaction to proceed.
-
-
Development:
-
Stop the deacylation reaction by adding a developer solution containing a protease (e.g., trypsin).
-
The protease cleaves the desuccinylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
Incubate for an additional period (e.g., 30 minutes) to allow the developer reaction to complete.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The landscape of SIRT5 inhibitors is rapidly evolving, with novel compounds demonstrating significant potency and selectivity. While this compound has been a valuable tool for studying SIRT5 function, the emergence of inhibitors with nanomolar IC50 values, such as the ε-N-thioglutaryllysine derivative 8 and compound 47, offers researchers more potent and specific tools to dissect the roles of SIRT5 in health and disease. The selection of an appropriate inhibitor will depend on the specific experimental context, including the required potency, selectivity profile, and whether the studies are in vitro or in a cellular context. This guide provides a foundational comparison to aid in this selection process.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling MC3482
For Immediate Implementation: This document provides essential guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for MC3482, a specific sirtuin5 (SIRT5) inhibitor intended for research use only. Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles | Two pairs of powder-free nitrile gloves | Fully buttoned lab coat | N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | Chemical splash goggles or a face shield | Two pairs of chemically resistant gloves (e.g., nitrile) | Chemically resistant lab coat or gown | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Powder-free nitrile gloves | Lab coat | Not generally required if handled in a certified biosafety cabinet |
| Spill Cleanup | Chemical splash goggles and a face shield | Two pairs of heavy-duty, chemically resistant gloves | Chemically resistant gown or apron over a lab coat | N95 or higher-rated respirator |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Engineering Controls: All work involving solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid all personal contact with the product. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
-
Contamination Prevention: Use disposable lab supplies whenever possible. Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
Disposal Plan:
All waste contaminated with this compound, including used gloves, disposable labware, and excess solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
